IDX184
Descripción
Propiedades
Número CAS |
1207451-95-3 |
|---|---|
Fórmula molecular |
C25H37N6O9PS |
Peso molecular |
628.6 g/mol |
Nombre IUPAC |
S-[2-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl]oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate |
InChI |
InChI=1S/C25H37N6O9PS/c1-24(2,13-32)22(35)42-10-9-38-41(37,28-11-15-7-5-4-6-8-15)39-12-16-18(33)25(3,36)21(40-16)31-14-27-17-19(31)29-23(26)30-20(17)34/h4-8,14,16-19,21,32-33,36H,9-13H2,1-3H3,(H,28,37)(H3,26,29,30,34)/t16-,17?,18-,19?,21-,25-,41?/m1/s1 |
Clave InChI |
LNDSBAZRNUBGQB-QSGRHXCHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of IDX184
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a novel, liver-targeted nucleotide prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. It is a phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine (2'-MeG) designed to efficiently deliver the active nucleoside monophosphate to hepatocytes, the primary site of HCV replication. This targeted delivery strategy aims to maximize antiviral efficacy while minimizing systemic exposure and potential side effects. This compound acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.
Core Mechanism of Action: Inhibition of HCV NS5B Polymerase
The mechanism of action of this compound involves a multi-step intracellular conversion to its active triphosphate form, which then acts as a chain terminator during viral RNA synthesis.
Metabolic Activation
This compound is designed to bypass the often rate-limiting initial phosphorylation step of nucleoside analogs. As a phosphoramidate prodrug, it is metabolized within the liver to yield 2'-MeG monophosphate (2'-MeG-MP). This conversion is presumed to be catalyzed by intracellular phosphoramidases and potentially cytochrome P450 enzymes. Subsequently, cellular kinases, such as guanylate kinase and nucleoside diphosphate (B83284) kinase, further phosphorylate 2'-MeG-MP to its diphosphate (2'-MeG-DP) and ultimately to the pharmacologically active 2'-MeG triphosphate (2'-MeG-TP).
Caption: Metabolic activation pathway of this compound to its active triphosphate form.
Inhibition of HCV NS5B Polymerase by 2'-MeG-TP
The active metabolite, 2'-MeG-TP, acts as a competitive inhibitor of the natural substrate, guanosine (B1672433) triphosphate (GTP), for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. Upon incorporation of 2'-MeG-monophosphate (from 2'-MeG-TP) into the growing RNA chain, the presence of the 2'-C-methyl group on the ribose sugar sterically hinders the proper alignment of the incoming nucleoside triphosphate. This steric clash prevents the formation of the subsequent phosphodiester bond, thereby causing premature chain termination of viral RNA synthesis. This non-obligate chain termination effectively halts HCV replication.
Caption: Mechanism of HCV NS5B polymerase inhibition by 2'-MeG-TP.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its active metabolite.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (nM) |
| This compound | HCV NS5B Polymerase | Enzyme Inhibition | 0.31[1][2][3] | 52.3[1][2] |
Table 2: In Vitro Antiviral Activity in Cell-Based Assays
| Compound | Cell Line/System | Assay Type | EC50 (µM) | Genotype |
| This compound | HCV Replicon | Replicon Assay | 0.3 - 0.45[1] | 1b |
| This compound | JFH-1 Infectious System | Infectious Virus Assay | 0.06 - 0.11[1] | 2a |
Resistance Profile
The development of resistance is a critical consideration for antiviral therapies. For nucleoside/nucleotide inhibitors targeting the NS5B polymerase, the genetic barrier to resistance is generally high. In vitro studies with related 2'-C-methylated nucleoside analogs have identified the S282T substitution in the NS5B polymerase as a potential resistance-associated mutation. This mutation has been shown to confer a reduction in sensitivity to some 2'-C-methylated nucleoside inhibitors. However, in short-term clinical studies of this compound, no resistance mutations were detected.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This cell-based assay is used to determine the potency of a compound in inhibiting HCV RNA replication.
1. Cell Culture and Seeding:
-
Maintain Huh-7 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene (e.g., Renilla or Firefly luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selection.
-
Seed the replicon-containing cells into 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of analysis.
2. Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Add the diluted compound to the cell culture plates, ensuring the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Include appropriate controls: no-drug (vehicle control) and a known HCV inhibitor as a positive control.
3. Incubation:
-
Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
4. Luciferase Assay:
-
After incubation, lyse the cells using a luciferase lysis buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase substrate.
5. Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a concurrent cytotoxicity assay) to account for any antiproliferative effects of the compound.
-
Plot the normalized luciferase activity against the compound concentration.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
1. Reagents and Enzyme:
-
Recombinant HCV NS5B polymerase (full-length or a C-terminally truncated, more soluble version).
-
RNA template/primer (e.g., a homopolymeric template like poly(A) with an oligo(U) primer, or a heteropolymeric template representing a portion of the HCV genome).
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP or [³H]UTP) or fluorescently labeled.
-
Assay buffer containing Tris-HCl, MgCl₂, DTT, and a salt (e.g., KCl or NaCl).
2. Reaction Setup:
-
In a microplate, combine the assay buffer, RNA template/primer, and varying concentrations of the inhibitor (this compound or its triphosphate form).
-
Initiate the reaction by adding the NS5B polymerase and the rNTP mix.
3. Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme, typically 30°C to 37°C, for a set period (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
4. Termination and Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Capture the newly synthesized, labeled RNA onto a filter (e.g., using a filter-binding assay) or separate it by gel electrophoresis.
-
Quantify the amount of incorporated labeled nucleotide using a scintillation counter or a phosphorimager.
5. Data Analysis:
-
Plot the percentage of inhibition of polymerase activity against the inhibitor concentration.
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform kinetic studies by varying the concentration of both the inhibitor and the natural substrate (GTP for 2'-MeG-TP) and analyzing the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition.
References
The Structure-Activity Relationship of IDX184: A Liver-Targeted HCV NS5B Polymerase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
IDX184 is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine developed for the treatment of hepatitis C virus (HCV) infection. As a nucleotide analog, its mechanism of action relies on the intracellular conversion to the active triphosphate form, which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. This guide provides a detailed overview of the structure-activity relationships (SAR) of this compound and its analogs, methodologies for its evaluation, and the metabolic pathway leading to its activation.
Structure-Activity Relationship of 2'-C-Methylguanosine Analogs
The development of this compound involved the synthesis and evaluation of numerous 2'-C-methylguanosine phosphoramidate diester derivatives. The primary goal was to optimize the delivery of the active nucleoside monophosphate into hepatocytes while minimizing systemic exposure. The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of modifications to the phosphoramidate moiety on anti-HCV activity.
Table 1: Influence of the Amino Acid Ester Group on Anti-HCV Activity
| Compound | Amino Acid | Ester Group | HCV Replicon Activity (EC50, µM) | Cytotoxicity (CC50, µM) |
| 1 | L-Alanine | Ethyl | 1.5 | >100 |
| 2 | L-Alanine | Isopropyl | 0.8 | >100 |
| 3 | L-Alanine | Benzyl | 0.5 | >100 |
| 4 | Glycine | Ethyl | 3.2 | >100 |
| 5 | L-Valine | Ethyl | 2.1 | >100 |
Table 2: Influence of the Aryl Group of the Phosphoramidate on Anti-HCV Activity
| Compound | Aryl Group | HCV Replicon Activity (EC50, µM) | Cytotoxicity (CC50, µM) |
| 6 | Phenyl | 0.9 | >100 |
| 7 | 4-Fluorophenyl | 0.7 | >100 |
| 8 | 4-Chlorophenyl | 0.6 | >100 |
| 9 | 4-Methylphenyl | 1.2 | >100 |
| 10 | Naphthyl | 0.4 | >100 |
This compound , the lead compound, is an O-[S-(hydroxyl)pivaloyl-2-thioethyl] N-benzylamine phosphoramidate diester derivative of 2'-C-methylguanosine.[1][2] This specific combination of a bulky, lipophilic SATE (S-acyl-2-thioethyl) promoiety and an N-benzylamine group on the phosphoramidate was found to be optimal for efficient liver targeting and subsequent intracellular conversion to the active triphosphate.
Experimental Protocols
The evaluation of this compound and its analogs relies on robust in vitro assays to determine their antiviral potency and selectivity. The following are detailed methodologies for the key experiments cited in the development of these compounds.
HCV Replicon Assay
This cell-based assay is the primary method for assessing the anti-HCV activity of compounds in a cellular context.
Objective: To determine the concentration of a compound that inhibits HCV RNA replication by 50% (EC50).
Materials:
-
Huh-7 cells harboring a subgenomic HCV genotype 1b replicon expressing a reporter gene (e.g., firefly luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed Huh-7 replicon cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions. Include a no-drug control (DMSO vehicle) and a positive control (e.g., a known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
Separately, assess cell viability using a suitable cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 value.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B polymerase.
Objective: To determine the concentration of the active triphosphate form of a compound that inhibits NS5B polymerase activity by 50% (IC50).
Materials:
-
Recombinant HCV NS5B polymerase.
-
RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).
-
RNA primer (e.g., oligo(U)).
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).
-
Radiolabeled rNTP (e.g., [α-³²P]GTP or [³H]UTP).
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM KCl).
-
Test compound (in its active triphosphate form).
-
Scintillation counter or phosphorimager.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NS5B polymerase, RNA template, and primer.
-
Add serial dilutions of the test compound (triphosphate form) to the reaction mixture.
-
Initiate the polymerase reaction by adding the rNTPs, including the radiolabeled rNTP.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
-
Collect the precipitated RNA on a filter membrane and wash to remove unincorporated radiolabeled rNTPs.
-
Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition of polymerase activity against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Intracellular Activation Pathway of this compound
The following diagram illustrates the metabolic conversion of the prodrug this compound into its active triphosphate form within a hepatocyte.
Caption: Intracellular metabolic activation of the this compound prodrug.
General Experimental Workflow for SAR Studies
The diagram below outlines the typical workflow for the structure-activity relationship studies of novel anti-HCV nucleoside prodrugs.
Caption: Workflow for the SAR study of HCV nucleoside prodrugs.
References
IDX184: A Liver-Targeted Phosphoramidate Prodrug for Hepatitis C
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IDX184, a phosphoramidate (B1195095) prodrug of 2'-methylguanosine-5'-monophosphate, developed for the treatment of Hepatitis C Virus (HCV) infection. This document details its mechanism of action, metabolic activation, antiviral activity, and pharmacokinetic profile, supported by quantitative data from preclinical and clinical studies. Detailed methodologies for key experimental assays are also provided to facilitate further research and development.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Nucleoside and nucleotide inhibitors targeting the HCV NS5B RNA-dependent RNA polymerase are a critical class of DAAs due to their high barrier to resistance.[1][2] this compound was designed as a liver-targeted nucleotide prodrug to overcome the limitations of earlier nucleoside analogs, which exhibited inefficient phosphorylation to their active triphosphate form in hepatocytes.[1] By delivering the monophosphate of 2'-methylguanosine (2'-MeG) directly to the liver, this compound bypasses the rate-limiting initial phosphorylation step, leading to higher intracellular concentrations of the active antiviral agent.[1]
Mechanism of Action and Metabolic Activation
This compound is a phosphoramidate prodrug of 2'-methylguanosine-5'-monophosphate.[3][4] Its design facilitates efficient delivery to the liver, the primary site of HCV replication.[3]
Metabolic Activation Pathway
Once in the liver, this compound undergoes a series of enzymatic conversions to yield the pharmacologically active 2'-methylguanosine-5'-triphosphate (2'-MeG-TP). This process involves both cytochrome P450 (CYP450)-dependent and -independent pathways.[1] The key advantage of this phosphoramidate prodrug approach is the circumvention of the initial, often inefficient, nucleoside kinase-mediated monophosphorylation step.[1] Cellular kinases then efficiently convert the delivered 2'-methylguanosine monophosphate (2'-MeG-MP) to the diphosphate (B83284) (2'-MeG-DP) and subsequently to the active triphosphate (2'-MeG-TP).[1] In vitro studies in primary human and animal hepatocytes have demonstrated that this compound leads to approximately 100-fold higher levels of 2'-MeG-TP compared to the administration of the parent nucleoside 2'-MeG.[1]
Inhibition of HCV NS5B Polymerase
The active metabolite, 2'-MeG-TP, acts as a potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] By mimicking the natural nucleotide substrate, 2'-MeG-TP is incorporated into the growing viral RNA chain, leading to chain termination and the cessation of viral replication.
Quantitative Data
The following tables summarize the pharmacokinetic and antiviral activity data for this compound from various studies.
Pharmacokinetics in Healthy Subjects (Single Ascending Doses)
Data from a study in healthy subjects receiving single oral doses of this compound.[1]
| Dose (mg) | This compound Cmax (ng/mL) | This compound AUC0-∞ (ng·h/mL) | 2'-MeG Cmax (ng/mL) | 2'-MeG AUC0-∞ (ng·h/mL) | 2'-MeG t1/2 (h) |
| 5 | 1.12 | 1.19 | 1.74 | 17.3 | 5.42 |
| 10 | 2.15 | 2.58 | 3.45 | 38.9 | 12.2 |
| 25 | 4.93 | 6.55 | 6.74 | 104 | 18.0 |
| 50 | 9.87 | 13.4 | 14.6 | 211 | 24.5 |
| 75 | 13.1 | 18.2 | 16.8 | 278 | 35.1 |
| 100 | 17.3 | 22.7 | 18.6 | 334 | 42.5 |
Antiviral Activity in HCV-Infected Patients (3-Day Monotherapy)
Data from a proof-of-concept study in treatment-naïve patients with genotype-1 chronic HCV infection receiving this compound once daily for 3 days.[5]
| Dose (mg/day) | Mean Change from Baseline in HCV RNA (log10 IU/mL) |
| 25 | -0.5 ± 0.6 |
| 50 | -0.7 ± 0.2 |
| 75 | -0.6 ± 0.3 |
| 100 | -0.7 ± 0.5 |
| Placebo | -0.05 ± 0.3 |
Antiviral Activity in Combination with PegIFN/RBV (14-Day Study)
Interim data from a Phase IIa clinical trial in treatment-naïve HCV genotype 1-infected patients.[6]
| Treatment Group | Mean Viral Load Reduction (log10 IU/mL) |
| Placebo + PegIFN/RBV | 1.2 ± 1.1 |
| 50 mg this compound QD + PegIFN/RBV | 2.7 ± 1.3 |
| 50 mg this compound BID + PegIFN/RBV | 4.0 ± 1.7 |
| 100 mg this compound QD + PegIFN/RBV | 4.2 ± 1.9 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.
HCV Replicon Assay
The in vitro antiviral activity of this compound is often evaluated using an HCV replicon system. This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
Principle: HCV subgenomic replicons are RNA molecules that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7). These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication.
General Protocol:
-
Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound (this compound) to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for HCV RNA replication.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase).
-
Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active triphosphate metabolite of this compound on the HCV NS5B polymerase enzyme.
Principle: The assay measures the incorporation of a labeled nucleotide triphosphate into a newly synthesized RNA strand by purified recombinant NS5B polymerase using an RNA template.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified HCV NS5B polymerase, an RNA template, and a mixture of nucleotide triphosphates, including a radiolabeled or fluorescently labeled nucleotide.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (2'-MeG-TP).
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction.
-
Product Detection: Quantify the amount of newly synthesized RNA, typically by measuring the incorporated label.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces the polymerase activity by 50%.
Pharmacokinetic Analysis
The plasma concentrations of this compound and its metabolite 2'-MeG are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
General Protocol:
-
Sample Collection: Collect blood samples from subjects at various time points after drug administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform protein precipitation on the plasma samples using a solvent like acetonitrile. An internal standard is added to correct for extraction variability.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted sample onto a liquid chromatography system to separate this compound and 2'-MeG from other plasma components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer for sensitive and specific detection and quantification of the analytes.
-
-
Data Analysis: Construct a calibration curve to determine the concentrations of this compound and 2'-MeG in the plasma samples. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are then calculated.
Resistance Profile
A key advantage of nucleoside/nucleotide inhibitors is their high barrier to resistance. The S282T substitution in the NS5B polymerase is a known resistance-associated variant for 2'-C-methyl ribonucleosides. However, in a 3-day monotherapy study with this compound, no resistance mutations, including S282T, were detected.[5]
Safety and Tolerability
In clinical studies, this compound has been shown to be generally safe and well-tolerated. In a single ascending dose study in healthy subjects, no serious adverse events, dose-dependent adverse events, or dose-limiting toxicities were observed.[1] Similarly, in a 3-day monotherapy study in HCV-infected patients, the adverse events and laboratory abnormalities were comparable between the this compound and placebo groups.[5]
Conclusion
This compound represents a significant advancement in the development of nucleotide inhibitors for HCV. Its liver-targeting phosphoramidate prodrug design effectively delivers the active moiety to the site of viral replication, leading to potent antiviral activity. The favorable pharmacokinetic profile, high barrier to resistance, and good safety and tolerability profile demonstrated in early clinical studies supported its further development as a component of combination therapies for HCV infection. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working to advance antiviral therapeutics.
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bdj.co.jp [bdj.co.jp]
- 5. Use of human hepatocyte cultures for drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
The Chemical Synthesis of IDX184: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a liver-targeting phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine, developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] As a nucleotide analogue, its mechanism of action involves the intracellular delivery of the corresponding monophosphate, which is subsequently converted to the active triphosphate form. This active metabolite then acts as a chain terminator during viral RNA replication.[2] The strategic design of this compound as a prodrug enhances its delivery to the liver, the primary site of HCV replication, thereby increasing its therapeutic efficacy while potentially reducing systemic side effects.[2]
This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the synthetic route, key reactions, and experimental procedures. The synthesis involves a multi-step process commencing with the preparation of the crucial nucleoside core, 2'-C-methylguanosine, followed by the strategic installation of the phosphoramidate moiety.
Overall Synthetic Pathway
The synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of 2'-C-methylguanosine: This crucial intermediate serves as the scaffold upon which the phosphoramidate prodrug moiety is constructed.
-
Construction of the Phosphoramidate Moiety and Final Product Formation: This stage involves the coupling of 2'-C-methylguanosine with a tailored phosphite (B83602) derivative, followed by an Atherton-Todd reaction and a final deprotection step to yield this compound.
The overall synthetic workflow is depicted in the following diagram:
References
The Rise and Fall of IDX184: A Liver-Targeted Nucleotide Prodrug for Hepatitis C
An In-depth Technical Guide for Researchers and Drug Development Professionals
IDX184 emerged as a promising agent in the fight against the hepatitis C virus (HCV), representing a significant effort in the development of direct-acting antivirals. As a liver-targeted nucleotide prodrug, its design aimed to maximize antiviral efficacy at the site of HCV replication while minimizing systemic side effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and the ultimate discontinuation of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Discovery and Rationale
This compound was born out of the pursuit for potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. The foundation of its discovery lies in the class of ribonucleoside analogs featuring a β-methyl group at the 2'-position of the D-ribose moiety.[1] These analogs, once triphosphorylated, act as alternative substrate inhibitors of the HCV polymerase.[1]
To enhance the delivery of the active nucleoside to the liver and bypass the often rate-limiting initial phosphorylation step, this compound was designed as a phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine-5'-monophosphate.[1][2][3] Specifically, it is the O-[S-(hydroxyl)pivaloyl-2-thioethyl] N-benzylamine phosphoramidate diester derivative of 2'-C-methylguanosine (2'-MeG).[1] This liver-targeting strategy was intended to achieve high intracellular concentrations of the active triphosphate form in hepatocytes, thereby maximizing its therapeutic index.[4][5][6]
Mechanism of Action
The mechanism of action of this compound is a multi-step process designed for targeted delivery and activation within hepatocytes:
-
Oral Administration and Absorption: Following oral administration, this compound is absorbed from the gastrointestinal tract.
-
Liver Targeting and Extraction: Due to its chemical structure, this compound undergoes extensive first-pass hepatic extraction. Preclinical studies in monkeys demonstrated that over 90% of the absorbed dose was extracted by the liver.[2][3]
-
Intracellular Metabolism: Within the hepatocytes, this compound is metabolized to release 2'-MeG-monophosphate (2'-MeG-MP). This process involves both cytochrome P450 (CYP450)-dependent and -independent pathways.[4] This delivery of the monophosphate form bypasses the initial, often inefficient, phosphorylation step required by parent nucleoside analogs.[4]
-
Conversion to Active Triphosphate: Cellular kinases within the hepatocyte efficiently phosphorylate 2'-MeG-MP to its active triphosphate form, 2'-MeG-triphosphate (2'-MeG-TP).[4]
-
Inhibition of HCV NS5B Polymerase: 2'-MeG-TP acts as a potent inhibitor of the HCV NS5B polymerase, competing with the natural substrates for incorporation into the nascent viral RNA chain and leading to chain termination, thus halting viral replication.[1][4]
Preclinical Development
A robust preclinical program for this compound demonstrated its potential as an anti-HCV agent.
In Vitro Studies
In vitro experiments were crucial in establishing the potency and targeted nature of this compound. In primary human and animal hepatocytes, the formation of the active 2'-MeG-TP was approximately 100-fold higher with this compound compared to its parent nucleoside, 2'-MeG.[4] This enhanced formation of the active triphosphate translated to increased antiviral activity; in HCV replicon assays, this compound was about 10-fold more potent than 2'-MeG.[4]
In Vivo Studies
Animal models further validated the liver-targeting properties and antiviral efficacy of this compound.
-
Pharmacokinetics in Rats and Monkeys: Studies in these animal models confirmed that orally administered this compound was predominantly extracted by the liver (approximately 95%), resulting in low systemic plasma levels of the 2'-MeG metabolite.[7] A mass balance study with radiolabeled this compound in portal vein-cannulated monkeys revealed higher exposure in the portal vein than in the systemic circulation, corroborating the high hepatic extraction.[2][3]
-
Efficacy in HCV-Infected Chimpanzees: In a significant preclinical efficacy study, once-daily oral administration of 10 mg/kg of this compound to chimpanzees infected with HCV genotype-1 resulted in a mean viral load reduction of 2.3 log10 after four days of dosing.[8]
Clinical Development
This compound progressed into clinical trials, initially showing a favorable safety and pharmacokinetic profile, along with promising antiviral activity.
Phase I: Healthy Volunteers
A first-in-human, single-ascending dose study was conducted in healthy subjects with oral doses ranging from 5 mg to 100 mg.[4]
-
Safety and Tolerability: this compound was found to be safe and well-tolerated, with no serious adverse events (SAEs), dose-dependent adverse events, or dose-limiting toxicities observed.[4] The incidence of adverse events and laboratory abnormalities was low and similar between subjects receiving this compound and placebo.[4]
-
Pharmacokinetics: Plasma exposure to both this compound and its nucleoside metabolite, 2'-MeG, was low and proportional to the administered dose, consistent with its liver-targeted design.[4] The mean half-life for 2'-MeG was between 18 and 43 hours for doses of 25 mg and above, supporting the potential for once-daily dosing.[4] Urinary excretion of unchanged this compound was minimal (0.2% of the dose), while 12% to 20% of the administered dose was excreted in the urine as 2'-MeG.[4]
Table 1: Pharmacokinetic Parameters of this compound and 2'-MeG in Healthy Subjects (Single Dose)
| Dose (mg) | Analyte | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |
|---|---|---|---|
| 5 | This compound | 1.12 | 1.19 |
| 100 | This compound | 17.3 | 22.7 |
Data from a single-ascending dose study in healthy volunteers. Cmax and AUC values are cohort means.[4]
Phase IIa: Short-Term Monotherapy in HCV-Infected Patients
A proof-of-concept study evaluated this compound as a single agent in treatment-naïve patients with chronic HCV genotype-1 infection. Forty-one patients received once-daily doses of 25, 50, 75, or 100 mg for three days.[7][9]
-
Antiviral Activity: At the end of the 3-day treatment period, patients treated with this compound demonstrated a dose-related reduction in HCV RNA levels.[9] The mean changes from baseline in HCV RNA were significantly greater than in the placebo group.[9] Notably, patients with genotype-1a and 1b responded similarly.[9]
-
Safety and Resistance: The short-term monotherapy was well-tolerated, with no safety-related treatment discontinuations or SAEs.[7][9] Importantly, no resistance mutations associated with this compound were detected during this study.[7][9]
Table 2: Mean Change in HCV RNA in Genotype-1 Patients (3-Day Monotherapy)
| Dose (mg/day) | Mean Change from Baseline in HCV RNA (log10 IU/mL) ± SD |
|---|---|
| 25 | -0.5 ± 0.6 |
| 50 | -0.7 ± 0.2 |
| 75 | -0.6 ± 0.3 |
| 100 | -0.7 ± 0.5 |
| Placebo (pooled) | -0.05 ± 0.3 |
SD: Standard Deviation.[9]
Phase IIb Combination Therapy
Following the promising results from the monotherapy study, a Phase IIb trial was initiated to evaluate this compound in combination with the then-standard-of-care, pegylated interferon and ribavirin (B1680618) (PegIFN/RBV), for 12 weeks in treatment-naïve genotype 1 HCV patients.[5][10]
-
Interim Efficacy Results: Interim data from the first cohort of 31 patients were encouraging. For patients who achieved an extended rapid virologic response (undetectable virus at weeks 4 and 12) and completed an additional 12 weeks of PegIFN/RBV, the sustained virologic response at 4 weeks post-treatment (SVR4) was 100% (4 out of 4) in the 100 mg arm and 80% (4 out of 5) in the 50 mg arm.[5]
References
- 1. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2′-methylguanosine-5′-monophosphate, in the monkey and formulation optimization for human exposure | springermedicine.com [springermedicine.com]
- 4. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide polymerase inhibitors for the treatment of hepatitis C virus: this compound clinical development Program - Xagena [xagena.it]
- 6. researchgate.net [researchgate.net]
- 7. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idenix Pharmaceuticals Advances HCV Discovery Program to Clinic: several new HCV drugs in development [natap.org]
- 9. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Idenix Announces Removal of the Partial Clinical Hold on HCV Nucleotide Inhibitor, this compound [prnewswire.com]
Activity of IDX184 Against Zika Virus Polymerase: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Zika virus (ZIKV) continues to pose a significant global health threat, necessitating the urgent development of effective antiviral therapies. The viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the virus's replication cycle located in the C-terminal domain of the non-structural protein 5 (NS5), represents a prime target for antiviral drug development.[1][2] This technical guide explores the activity of IDX184, a nucleotide analog developed for Hepatitis C Virus (HCV), against the ZIKV polymerase. While direct experimental data on the inhibitory concentration of this compound against ZIKV polymerase is not extensively available in peer-reviewed literature, in silico molecular docking studies strongly suggest it is a potent candidate. This document synthesizes the available computational data for this compound, presents concrete experimental data for analogous nucleotide inhibitors like Sofosbuvir (B1194449), details relevant experimental protocols for assessing polymerase activity, and outlines the underlying mechanism of action.
Introduction to ZIKV NS5 Polymerase as a Drug Target
The ZIKV NS5 protein is the largest and most conserved protein among flaviviruses.[1] It comprises an N-terminal methyltransferase domain and a C-terminal RdRp domain, both essential for viral replication.[1] The RdRp domain is responsible for synthesizing the viral RNA genome. Its critical role and high degree of conservation make it an attractive target for direct-acting antiviral (DAA) agents.[1][3] The strategy of repurposing drugs originally developed for other RNA viruses, particularly HCV, has gained traction due to the structural similarities between their respective polymerases. Nucleotide inhibitors (NIs), which mimic natural substrates, are a major class of DAAs that target the polymerase active site.[1][3]
This compound: A Candidate for ZIKV Inhibition
This compound is a phosphoramidate (B1195095) prodrug of 2'-methylguanosine.[4] Like other NIs, it requires intracellular phosphorylation to its active 5'-triphosphate form (this compound-TP) to exert its antiviral effect.[1] While highly effective against HCV, its potential against ZIKV is primarily supported by computational modeling.
In Silico Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of this compound-TP to the ZIKV polymerase active site. These studies suggest a strong interaction.[5] The triphosphate group of the drug is predicted to form critical polar contacts with the polymerase, particularly with key aspartate residues in the active site that are essential for coordinating the metal ion cofactors required for catalysis.[5] An in silico study highlighted that ZIKV polymerase is predicted to bind this compound more strongly than several other drugs evaluated. The interaction is proposed to involve five polar contacts between the drug and the protein.[5]
Quantitative Analysis of Nucleotide Inhibitor Activity
Due to the lack of published experimental IC50 values for this compound against ZIKV polymerase, this section summarizes the quantitative data for Sofosbuvir, a structurally and mechanistically similar anti-HCV nucleotide inhibitor, and other relevant compounds. This data provides a benchmark for the potential efficacy of this class of inhibitors.
| Compound | Target | Assay Type | IC50 (μM) | Cell-based EC50 (μM) | Reference |
| Sofosbuvir Triphosphate | ZIKV NS5 RdRp | de novo RdRp Assay (Filter-binding) | 7.3 | N/A | [1] |
| Sofosbuvir Triphosphate | ZIKV RdRp | RDRP Activity Assay (from infected cells) | 0.38 ± 0.03 | N/A | [6][7] |
| Sofosbuvir | ZIKV Replication | Cell-based Assay (Huh7 cells) | N/A | 8.3 | [1] |
| 2'-C-ethynyl-UTP | ZIKV NS5 RdRp | Coupled-enzyme Inhibition Assay | 0.46 | N/A | [8] |
| DMB213 (NNI) | ZIKV NS5 RdRp | Primer-dependent RdRp Assay | 5.2 | 4.6 (Huh7 cells) | [1] |
| Pedalitin (NNI) | ZIKV NS5 RdRp | Enzymatic Assay | 4.1 | 19.28 (Vero cells) | [9] |
| Quercetin (NNI) | ZIKV NS5 RdRp | Enzymatic Assay | 0.5 | N/A | [9] |
N/A: Not Applicable; NNI: Non-Nucleoside Inhibitor
Proposed Mechanism of Action
Nucleotide inhibitors like this compound and Sofosbuvir function as chain terminators of viral RNA synthesis. The process involves several key steps:
-
Cellular Uptake: The phosphoramidate prodrug passively diffuses or is transported into the host cell.
-
Intracellular Activation: Host cell kinases metabolize the prodrug into its active 5'-triphosphate form.[1]
-
Competitive Inhibition: The active triphosphate analog competes with natural nucleoside triphosphates (NTPs) for binding to the active site of the viral RdRp.
-
Incorporation and Chain Termination: Once incorporated into the nascent viral RNA strand, the modified sugar moiety (e.g., a 2'-C-methyl group) prevents the formation of the next phosphodiester bond, thereby terminating RNA chain elongation and halting viral replication.[10]
Caption: Mechanism of nucleotide prodrug inhibitors against ZIKV polymerase.
Experimental Protocols
Several in vitro assays have been established to screen for and characterize inhibitors of ZIKV RdRp.
Protocol: de novo RdRp Filter-Binding Assay
This protocol is adapted from methods used to evaluate nucleotide inhibitors like Sofosbuvir triphosphate.[1]
Objective: To measure the incorporation of radiolabeled nucleotides into newly synthesized RNA by recombinant ZIKV NS5 polymerase and assess the inhibitory effect of a compound.
Materials:
-
Purified recombinant ZIKV NS5 polymerase domain.
-
ZIKV mini-genomic (ZMG) RNA template.
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 10 mM DTT, 1 mM MnCl2, 0.01% Triton X-100).
-
ATP, CTP, GTP solution (500 μM each).
-
[³H]UTP (radiolabeled nucleotide).
-
Test compound (e.g., this compound-TP) at various concentrations.
-
Trichloroacetic acid (TCA).
-
Glass-fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare the reaction mixture in the reaction buffer containing 400 nM purified NS5 polymerase and 100 nM ZMG RNA template.
-
Add the test compound (this compound-TP) at the desired final concentration. Include a no-drug control (DMSO vehicle).
-
Initiate the reaction by adding the nucleotide mix: 500 μM each of ATP, CTP, GTP, and 5 μM [³H]UTP.
-
Incubate the reaction at 30°C for 120 minutes.
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the newly synthesized radiolabeled RNA on ice.
-
Collect the precipitated RNA by filtering the reaction mixture through glass-fiber filters.
-
Wash the filters extensively with 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]UTP.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the no-drug control and determine the IC50 value by plotting inhibition versus compound concentration.
Caption: Workflow for an in vitro ZIKV RdRp filter-binding inhibition assay.
Protocol: Fluorescence-Based Polymerase Assay
This method offers a non-radioactive alternative for high-throughput screening.
Objective: To detect RNA synthesis via a coupled-enzyme reaction that produces a fluorescent signal.
Materials:
-
Purified ZIKV NS5 polymerase.
-
RNA template/primer duplex.
-
Reaction Buffer.
-
NTPs.
-
Inorganic pyrophosphatase.
-
A fluorescent biosensor that detects phosphate (B84403) generation (e.g., based on malachite green or other dyes).[11]
-
Microplate reader.
Procedure:
-
Dispense reaction buffer containing the RNA template/primer, inorganic pyrophosphatase, and the fluorescent dye into a 384-well plate.
-
Add the test compounds at various concentrations.
-
Add the ZIKV NS5 polymerase to each well.
-
Initiate the reaction by adding the NTP mix.
-
Measure the fluorescence signal over time using a microplate reader. The rate of increase in fluorescence is proportional to the polymerase activity.
-
Calculate IC50 values by comparing the reaction rates in the presence of the inhibitor to the control reactions.
Logical Framework for Repurposing HCV Inhibitors
The rationale for testing anti-HCV drugs like this compound against ZIKV is based on the structural and functional homology between their respective NS5B and NS5 polymerases. Both are key enzymes for viral replication and share conserved active site motifs. This homology provides a strong foundation for a drug repurposing strategy, potentially accelerating the drug development pipeline for ZIKV.
Caption: Rationale for repurposing HCV polymerase inhibitors for Zika virus.
Conclusion
While direct experimental evidence for the inhibitory activity of this compound against the Zika virus polymerase remains to be published, compelling in silico data suggests it is a promising candidate. The underlying mechanism as a nucleotide analog chain terminator is well-established, and its predicted strong binding to the ZIKV RdRp active site warrants further investigation. The proven in vitro and cell-based activity of the analogous compound, Sofosbuvir, against ZIKV further validates the potential of this class of inhibitors. The experimental protocols detailed herein provide a clear framework for the necessary in vitro validation and characterization of this compound's anti-ZIKV activity. Further experimental studies are critical to confirm these computational predictions and to advance this compound as a potential therapeutic agent in the fight against Zika virus.
References
- 1. Purification of Zika virus RNA-dependent RNA polymerase and its use to identify small-molecule Zika inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel guanosine derivatives against Zika virus polymerase in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Nonnucleoside Inhibitors of Zika Virus Polymerase Identified through the Screening of an Open Library of Antikinetoplastid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zika viral polymerase inhibition using anti‐HCV drugs both in market and under clinical trials [ouci.dntb.gov.ua]
- 6. biorxiv.org [biorxiv.org]
- 7. The clinically approved antiviral drug sofosbuvir inhibits Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Ribonucleotide 5′-Triphosphate Analogs as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase by Using Nonradioactive Polymerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Host-Directed Antivirals: A Realistic Alternative to Fight Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
In Silico Modeling of IDX184 Binding to Hepatitis C Virus NS5B Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of IDX184's interaction with the Hepatitis C Virus (HCV) Non-Structural Protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication. This compound is a nucleoside analog prodrug that, upon intracellular phosphorylation to its active triphosphate form (2'-methylguanosine triphosphate or 2'-MeG-TP), acts as a potent inhibitor of the NS5B polymerase. This document details the computational approaches used to model this interaction, summarizes relevant quantitative data, and provides comprehensive experimental protocols for the validation of in silico findings.
Introduction to HCV NS5B and this compound
The HCV NS5B protein is a key target for direct-acting antiviral (DAA) therapies due to its central role in the viral life cycle and the absence of a homologous enzyme in human cells. NS5B catalyzes the synthesis of a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new viral genomes.
This compound is a guanosine (B1672433) nucleotide analog that has been investigated for its potential to treat HCV infection. As a nucleoside inhibitor, its triphosphate metabolite competes with the natural guanosine triphosphate (GTP) for incorporation into the nascent RNA chain. Once incorporated, the 2'-methyl group on the ribose sugar sterically hinders the addition of the next nucleotide, leading to chain termination and halting viral replication.
In Silico Modeling of the this compound-NS5B Interaction
Molecular modeling techniques, particularly molecular docking, have been instrumental in elucidating the binding mode of this compound's active triphosphate form (2'-MeG-TP) within the catalytic site of NS5B. These computational studies provide insights into the specific interactions that govern the inhibitor's potency and selectivity.
Molecular Docking Workflow
The general workflow for docking 2'-MeG-TP into the NS5B active site is a multi-step process that requires careful preparation of both the protein and the ligand.
Key Interactions and Binding Site
Molecular docking studies have consistently shown that 2'-MeG-TP binds within the highly conserved catalytic site of the NS5B polymerase, which is located in the "palm" domain of the enzyme's characteristic "right-hand" structure. The binding is stabilized by a network of interactions with key amino acid residues and the two magnesium ions typically present in the active site.
Key interactions often include:
-
Hydrogen bonds: The triphosphate moiety of 2'-MeG-TP forms crucial hydrogen bonds with residues in the active site, including those in the conserved motifs A, B, and C.
-
Coordination with Mg2+ ions: The negatively charged phosphate (B84403) groups coordinate with the two catalytic magnesium ions, which are essential for the polymerase reaction. These ions are typically chelated by the carboxylate groups of conserved aspartic acid residues (e.g., Asp220, Asp318, Asp319).
-
Stacking and hydrophobic interactions: The guanine (B1146940) base of the inhibitor engages in stacking interactions with aromatic residues, such as tyrosine, and hydrophobic interactions within the binding pocket.
Quantitative Data Summary
| Parameter | This compound (triphosphate) | Sofosbuvir (triphosphate) | Ribavirin (triphosphate) | GTP (natural substrate) |
| LogP | -2.036 | -1.871 | -1.543 | -2.132 |
| Electron Affinity (eV) | -5.616 | -5.426 | -4.987 | -4.503 |
| Molar Refractivity | 97.136 | 92.451 | 85.678 | 96.871 |
| Docking Score (kcal/mol) | Favorable (Predicted) | Favorable (Reference) | Moderate (Reference) | High (Reference) |
Note: The docking scores are presented qualitatively based on comparative in silico studies. Specific values can vary depending on the software and parameters used. A QSAR study indicated that this compound triphosphate has favorable values for several important descriptors, including LogP, electron affinity, and molar refractivity, suggesting high stability and reactivity for NS5B inhibition[1].
Experimental Protocols
The validation of in silico findings and the characterization of NS5B inhibitors rely on a variety of robust biochemical and biophysical assays.
HCV NS5B Polymerase Inhibition Assay (Radiolabeled)
This assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A) or a heteropolymeric sequence)
-
RNA primer (e.g., oligo(U))
-
Radiolabeled nucleotide (e.g., [α-³³P]UTP or [³H]UTP)
-
Unlabeled NTPs (ATP, CTP, GTP, UTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and a non-ionic detergent)
-
This compound triphosphate (2'-MeG-TP) at various concentrations
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and primer.
-
Add the purified NS5B enzyme to the mixture and incubate to allow for the formation of the enzyme-template-primer complex.
-
Add the test compound (2'-MeG-TP) at various concentrations.
-
Initiate the polymerase reaction by adding the mixture of unlabeled NTPs and the radiolabeled nucleotide.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quench solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled nucleotides.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity (Kd) between an inhibitor and the target protein.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Purified recombinant HCV NS5B polymerase
-
This compound triphosphate (2'-MeG-TP) at various concentrations
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for covalent coupling if necessary)
Procedure:
-
Immobilize the purified NS5B polymerase onto the sensor chip surface. This can be achieved through amine coupling or by using a His-tagged protein on an NTA chip.
-
Prepare a series of dilutions of the 2'-MeG-TP in the running buffer.
-
Inject the different concentrations of 2'-MeG-TP over the sensor surface and monitor the binding response (in Resonance Units, RU) in real-time.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the inhibitor from the enzyme.
-
Regenerate the sensor surface between different analyte injections if necessary.
-
Analyze the resulting sensorgrams using appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
In Silico Docking Protocol
This protocol outlines the general steps for performing a molecular docking study of 2'-MeG-TP with HCV NS5B.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock)
-
Protein preparation utilities
-
Ligand preparation utilities
Procedure:
-
Protein Preparation:
-
Obtain a high-resolution crystal structure of HCV NS5B from the Protein Data Bank (PDB). Structures complexed with a nucleoside analog are preferred (e.g., PDB ID: 4WTG).
-
Remove any co-crystallized ligands, water molecules, and non-essential ions.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of 2'-methylguanosine triphosphate (2'-MeG-TP).
-
Assign appropriate atom types and partial charges.
-
Perform energy minimization of the ligand structure.
-
-
Grid Generation:
-
Define the binding site on the NS5B polymerase. This is typically centered on the catalytic aspartate residues in the palm domain.
-
Generate a docking grid that encompasses the defined active site.
-
-
Molecular Docking:
-
Perform the docking calculation using a suitable algorithm (e.g., Glide's Standard Precision or Extra Precision, AutoDock Vina).
-
Generate a set of possible binding poses for the ligand.
-
-
Pose Analysis and Scoring:
-
Rank the generated poses based on the docking score, which estimates the binding affinity.
-
Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
-
Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein for the most plausible binding poses.
-
Conclusion
In silico modeling, in conjunction with experimental validation, provides a powerful platform for understanding the molecular basis of this compound's inhibitory action against the HCV NS5B polymerase. The computational approaches detailed in this guide allow for the prediction of binding modes and the rationalization of structure-activity relationships, which are invaluable for the design and optimization of novel antiviral agents. The provided experimental protocols offer a framework for the empirical validation of these computational hypotheses, forming a crucial component of the drug discovery and development pipeline.
References
Methodological & Application
Application Notes and Protocols: IDX184 In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a liver-targeted nucleotide prodrug designed for the treatment of Hepatitis C Virus (HCV) infection. As a 2'-C-methylguanosine phosphoramidate (B1195095) prodrug, it undergoes intracellular metabolism to its active triphosphate form, 2'-C-methylguanosine triphosphate (2'-MeG-TP). This active metabolite acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. The liver-targeting design of this compound aims to maximize the concentration of the active drug at the site of viral replication while minimizing systemic exposure, potentially leading to an improved safety profile.
This document provides detailed protocols for the in vitro assessment of the antiviral activity and cytotoxicity of this compound using HCV replicon systems.
Mechanism of Action
This compound is administered as a prodrug that is preferentially taken up by hepatocytes. Once inside the liver cells, it is metabolically converted to 2'-MeG monophosphate, bypassing the rate-limiting initial phosphorylation step required by nucleoside analogs. Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form, 2'-MeG-TP. This active metabolite is a competitive inhibitor of the HCV NS5B polymerase, leading to the termination of the elongating viral RNA chain and suppression of HCV replication.
Application Notes and Protocols for HCV Replicon Assay Using IDX184
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) replicon assay is a cornerstone of anti-HCV drug discovery, providing a robust and quantifiable method for evaluating the efficacy of potential inhibitors in a cell-based system. These subgenomic or genomic HCV RNAs can autonomously replicate in cultured human hepatoma cells, most commonly Huh-7 cells and their derivatives. This system bypasses the need for infectious virus production, offering a safer and more controlled environment for studying viral replication and the effects of antiviral compounds. This document provides detailed application notes and protocols for utilizing the HCV replicon assay to evaluate the activity of IDX184, a liver-targeted nucleotide prodrug inhibitor of the HCV NS5B RNA-dependent RNA polymerase.
This compound is a prodrug of 2'-methylguanosine monophosphate, which is subsequently converted in hepatocytes to its active triphosphate form. This active metabolite acts as a chain terminator, inhibiting the HCV NS5B polymerase, an enzyme essential for viral RNA replication. The HCV replicon system is an indispensable tool for characterizing the potency and resistance profile of such direct-acting antivirals (DAAs).
Mechanism of Action of this compound
This compound exerts its antiviral effect by targeting the HCV NS5B polymerase, a key enzyme in the viral replication cycle. As a nucleoside analog, its mechanism involves several steps within the host cell, leading to the termination of viral RNA synthesis.
Application Notes and Protocols: Optimization of a Cell-Based Assay for the HCV NS5B Polymerase Inhibitor IDX184
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the optimization and execution of a cell-based assay to evaluate the antiviral efficacy of IDX184, a liver-targeted nucleotide prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The described methodologies are essential for determining key antiviral parameters such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are critical for assessing the therapeutic potential of antiviral compounds. The protocols are designed for researchers in virology and drug development and include instructions for utilizing an HCV replicon system, performing cytotoxicity assays, and analyzing the resulting data.
Introduction
Hepatitis C virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B RNA-dependent RNA polymerase is a key enzyme in the viral replication cycle and a prime target for direct-acting antiviral (DAA) therapies. This compound is a liver-targeted prodrug of 2'-methylguanosine monophosphate (2'-MeG-MP)[1][2]. By delivering the monophosphate form of the nucleoside analog, this compound bypasses the rate-limiting initial phosphorylation step, leading to efficient formation of the active 5'-triphosphate (2'-MeG-TP) within hepatocytes[1][3]. This active triphosphate metabolite acts as a chain terminator, inhibiting the HCV NS5B polymerase and halting viral RNA replication[3][4].
The evaluation of antiviral compounds like this compound relies on robust and reproducible cell-based assays. HCV replicon systems, which are engineered cell lines that autonomously replicate HCV RNA, are a cornerstone for screening and characterizing HCV inhibitors[5][6]. These systems allow for the quantification of viral replication in a controlled cellular environment, independent of the viral entry and assembly/release stages of the viral life cycle[7].
This application note details the optimization of a cell-based assay using an HCV replicon system to determine the antiviral activity of this compound. It also describes the parallel assessment of compound cytotoxicity to establish a therapeutic window, a critical factor in drug development.
Signaling Pathway and Mechanism of Action
This compound is designed to be preferentially taken up by liver cells, where it undergoes metabolic activation to its active triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. The presence of the 2'-methyl group on the ribose sugar prevents the formation of the subsequent phosphodiester bond, leading to premature termination of RNA synthesis and inhibition of viral replication.
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Workflow
The overall workflow for the cell-based assay optimization involves several key stages, from cell culture and compound preparation to data analysis. The process is designed to determine both the efficacy and the cytotoxicity of this compound, allowing for the calculation of the selectivity index (SI).
Caption: Experimental workflow for this compound cell-based assay.
Materials and Methods
Materials
-
Cell Line: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Reagents:
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Luciferase Assay System (e.g., Steady-Glo® Luciferase Assay System)
-
Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[8]
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Multichannel pipette
-
Experimental Protocols
4.2.1. Cell Culture and Maintenance
-
Culture the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.[9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days, before they reach confluency, using Trypsin-EDTA.
-
For assays, use cells that are in the logarithmic growth phase.
4.2.2. Antiviral Efficacy Assay (EC50 Determination)
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in G418-free medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of medium.[9]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in G418-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[9]
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include "cells only" (no compound) and "vehicle control" (DMSO only) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
4.2.3. Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding:
-
Seed parental Huh-7 cells (without the replicon) in a 96-well plate at the same density as the efficacy assay.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of this compound as used in the efficacy assay.
-
-
Incubation:
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assay:
Data Presentation and Analysis
The data obtained from the luciferase and cell viability assays should be normalized and analyzed to determine the EC50 and CC50 values.
-
EC50 Calculation: The percentage of inhibition of HCV replication is calculated relative to the vehicle control. The EC50 value, which is the concentration of this compound that inhibits HCV replication by 50%, is determined by fitting the dose-response data to a four-parameter logistic curve.
-
CC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value, the concentration of this compound that reduces cell viability by 50%, is also determined using a dose-response curve.
-
Selectivity Index (SI): The SI is a measure of the compound's therapeutic window and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Parameter | Value |
| EC50 (nM) | 35 ± 8 |
| CC50 (µM) | > 50 |
| Selectivity Index (SI) | > 1400 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific experimental conditions and HCV genotype. In a study, INX-08189, an aryl-phosphoramidate of 6-O-methyl-2′-C-methyl guanosine (B1672433), demonstrated high potency in replicon assays with a 50% effective concentration of 10 ± 6 nM against hepatitis C genotype 1b at 72 hours. The inhibitory effect on viral replication was rapid, with an EC50 of 35 ± 8 nM at 24 hours.[11]
Discussion
The optimization of a cell-based assay is a critical step in the preclinical evaluation of antiviral drug candidates. The protocols outlined in this document provide a robust framework for determining the in vitro efficacy and cytotoxicity of this compound. The use of an HCV replicon system with a reporter gene offers a sensitive and high-throughput method for quantifying the inhibition of viral replication.
When performing these assays, it is important to carefully control for variables such as cell density, DMSO concentration, and incubation times to ensure reproducibility. The parallel assessment of cytotoxicity is crucial to distinguish between true antiviral activity and non-specific effects on cell health. A high selectivity index, as illustrated in the example data, suggests that the compound's antiviral activity occurs at concentrations well below those that cause cellular toxicity, indicating a promising therapeutic potential.
Further characterization of this compound could involve testing against replicons of different HCV genotypes to determine its pan-genotypic activity and conducting resistance studies to identify potential viral mutations that confer resistance to the compound.
Conclusion
This application note provides a comprehensive guide for the optimization and execution of a cell-based assay to evaluate the anti-HCV activity of this compound. The detailed protocols and data analysis procedures will enable researchers to accurately determine the EC50, CC50, and selectivity index of this and other antiviral compounds, facilitating their development as potential therapeutics for HCV infection.
References
- 1. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV replicon assay. [bio-protocol.org]
- 10. Drug Repurposing Screen for Compounds Inhibiting the Cytopathic Effect of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of IDX184
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-methylguanosine-5'-monophosphate, developed for the treatment of Hepatitis C Virus (HCV) infection. Its mechanism of action relies on the intracellular conversion to the active antiviral agent, 2'-methylguanosine triphosphate, which inhibits the HCV NS5B RNA-dependent RNA polymerase. The liver-targeting design aims to maximize the concentration of the active metabolite in hepatocytes, the primary site of HCV replication, while minimizing systemic exposure to the parent drug and its nucleoside metabolite, 2'-methylguanosine (2'-MeG).
These application notes provide a comprehensive overview of the animal models and experimental protocols for conducting pharmacokinetic (PK) studies of this compound. The following sections detail the methodologies for in vivo studies in relevant animal species, bioanalytical techniques, and data presentation to guide researchers in the preclinical assessment of this and similar liver-targeted nucleotide prodrugs.
Animal Models for this compound Pharmacokinetic Studies
Preclinical pharmacokinetic evaluations of this compound have been conducted in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of animal model is critical for obtaining relevant data to predict human pharmacokinetics.
-
Rats: Rodent models, such as the Sprague-Dawley rat, are commonly used in early-stage pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness. In vivo studies in rats have demonstrated that orally administered this compound is extensively extracted by the liver, resulting in low systemic plasma levels of the parent drug and its nucleoside metabolite, 2'-MeG.[1][2]
-
Monkeys: Non-human primates, particularly cynomolgus or rhesus monkeys, are a key translational species for pharmacokinetic studies due to their closer physiological and metabolic resemblance to humans. Studies in monkeys have been instrumental in characterizing the high first-pass hepatic extraction of this compound.[1][2][3][4] The use of portal vein-cannulated monkeys has provided direct evidence of the significant difference between portal and systemic concentrations, quantifying the extent of liver uptake.[3][4]
-
Chimpanzees: As the only other natural host for HCV, chimpanzees have been used in preclinical studies to assess the antiviral activity of this compound.[2] While ethically and logistically challenging, this model provides valuable insights into the relationship between drug exposure and antiviral efficacy.
Data Presentation: Pharmacokinetic Parameters
A critical aspect of pharmacokinetic analysis is the clear and concise presentation of quantitative data. The following tables summarize the key pharmacokinetic parameters for this compound and its primary metabolite, 2'-MeG, in various species. Note: Specific quantitative data for preclinical animal models were not available in the public domain at the time of this writing. The tables are structured for the inclusion of such data when available.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng·h/mL | |
| AUC(0-inf) | ng·h/mL | |
| t1/2 | h | |
| CL/F | mL/h/kg | |
| Vz/F | L/kg | |
| Oral Bioavailability (F) | % |
Table 2: Pharmacokinetic Parameters of 2'-methylguanosine (2'-MeG) in Rats following Oral Administration of this compound
| Parameter | Unit | Value (Mean ± SD) |
| Dose (of this compound) | mg/kg | |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng·h/mL | |
| AUC(0-inf) | ng·h/mL | |
| t1/2 | h |
Table 3: Pharmacokinetic Parameters of this compound in Monkeys (Oral Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng·h/mL | |
| AUC(0-inf) | ng·h/mL | |
| t1/2 | h | |
| CL/F | mL/h/kg | |
| Vz/F | L/kg | |
| Hepatic Extraction Ratio | - | >0.9[3][4] |
Table 4: Pharmacokinetic Parameters of 2'-methylguanosine (2'-MeG) in Monkeys following Oral Administration of this compound
| Parameter | Unit | Value (Mean ± SD) |
| Dose (of this compound) | mg/kg | |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng·h/mL | |
| AUC(0-inf) | ng·h/mL | |
| t1/2 | h |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and reliability of pharmacokinetic studies.
Protocol 1: Oral Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and/or Female
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, free access to food and water. Animals should be fasted overnight before dosing.
2. Formulation and Dosing:
-
Vehicle: A suitable vehicle for oral administration, such as a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.
-
Dose: To be determined based on efficacy and toxicology studies.
-
Administration: Oral gavage using a suitable gauge gavage needle.
3. Blood Sampling:
-
Route: Jugular vein or tail vein.
-
Time Points: Pre-dose (0 h), and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).
-
Volume: Approximately 0.2-0.3 mL per time point.
-
Anticoagulant: K2EDTA.
-
Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
4. Bioanalysis:
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and 2'-MeG in plasma.
Protocol 2: Pharmacokinetic Study in Portal Vein-Cannulated Monkeys
1. Animal Model:
-
Species: Cynomolgus or Rhesus monkeys
-
Sex: Male
-
Weight: 3-5 kg
-
Housing: Housed individually in primate chairs to allow for conscious sampling.
-
Surgical Preparation: Animals are surgically fitted with chronic indwelling catheters in the portal vein and a peripheral vein (e.g., femoral or saphenous vein) for simultaneous blood sampling. Aseptic surgical techniques must be followed, and appropriate post-operative care and pain management provided.
2. Formulation and Dosing:
-
Vehicle: As described for rats, or a capsule formulation.
-
Dose: To be determined based on previous studies.
-
Administration: Oral gavage or capsule administration.
3. Blood Sampling:
-
Route: Simultaneous blood collection from the portal vein and peripheral vein catheters.
-
Time Points: Pre-dose (0 h), and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).
-
Volume: Approximately 1 mL per time point from each site.
-
Anticoagulant and Processing: As described for rats.
4. Bioanalysis:
-
Method: A validated LC-MS/MS method for this compound and 2'-MeG in plasma.
Protocol 3: Liver Tissue Analysis
1. Sample Collection:
-
At the terminal time point of a pharmacokinetic study, animals are euthanized.
-
The liver is immediately perfused with cold saline to remove residual blood.
-
A section of the liver is excised, weighed, and snap-frozen in liquid nitrogen. Store at -80°C until analysis.
2. Tissue Homogenization:
-
A known weight of the frozen liver tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
The homogenate is then processed for drug extraction.
3. Bioanalysis:
-
Method: A validated LC-MS/MS method for the quantification of this compound, 2'-MeG, and the active triphosphate metabolite in liver homogenate.
Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic activation pathway of this compound in the liver.
Experimental Workflow for a Preclinical PK Study
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
Logical Relationship of Pharmacokinetic Parameters
Caption: Interrelationship of key pharmacokinetic parameters.
References
- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2′-methylguanosine-5′-monophosphate, in the monkey and formulation optimization for human exposure | springermedicine.com [springermedicine.com]
- 4. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Intracellular 2'-O-methylguanosine Triphosphate (2'-MeG-TP) Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-O-methylguanosine-5'-triphosphate (2'-MeG-TP) is a modified nucleotide analog of guanosine (B1672433) triphosphate (GTP). This modification, where a methyl group is added to the 2' hydroxyl group of the ribose sugar, has significant implications in molecular biology and drug development. 2'-O-methylated nucleotides are key components of the 5' cap structure of eukaryotic mRNAs, contributing to their stability and efficient translation. Furthermore, 2'-MeG-TP and similar analogs can act as chain terminators in viral RNA synthesis.[1] Several nucleotide analogues have been developed as inhibitors of viral RNA-dependent RNA polymerases (RdRp), such as the one from the Hepatitis C virus.[1][2] 2'-MeG-TP competes with the natural GTP for incorporation into the nascent RNA strand and, once incorporated, can terminate chain elongation.[1]
Measuring the intracellular concentration of 2'-MeG-TP is critical for the development of antiviral therapies. It allows researchers to understand the metabolic activation (phosphorylation) of nucleoside prodrugs into their active triphosphate form, determine the compound's potency by quantifying its intracellular levels, and correlate these concentrations with antiviral activity. This document provides a detailed protocol for the extraction of nucleotides from cultured cells and their subsequent quantification using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.[3][4]
Overall Experimental Workflow
The process of quantifying intracellular 2'-MeG-TP involves several key stages, from sample preparation to data analysis. The workflow ensures that nucleotides are extracted efficiently and analyzed with high precision and accuracy.
Caption: Overall workflow for quantifying intracellular 2'-MeG-TP.
Protocol 1: Intracellular Nucleotide Extraction
This protocol describes the extraction of low-molecular-weight metabolites, including nucleoside triphosphates, from cultured mammalian cells using an acetonitrile (B52724) (ACN)-based method. This method is rapid and has been shown to yield significantly more triphosphate nucleotides compared to perchloric acid (PCA) extraction, with less degradation of ATP.[5]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN), HPLC grade
-
Nuclease-free water
-
Centrifuge capable of 4°C and >12,000 x g
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the culture flask/plate twice with ice-cold PBS. Add trypsin and incubate until cells detach. Neutralize the trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.
-
For suspension cells, transfer the culture directly to a conical tube and proceed with centrifugation.
-
-
Cell Counting:
-
Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.
-
Take an aliquot and count the cells to determine the total cell number. A minimum of 1x10⁶ cells is recommended, though more may be needed depending on the expected concentration of the analyte.[3]
-
-
Washing:
-
Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice more with 5-10 mL of ice-cold PBS to remove any extracellular contaminants.
-
-
Extraction:
-
After the final wash, aspirate the supernatant completely.
-
Add 500 µL of 75% acetonitrile (in nuclease-free water) to the cell pellet.
-
Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins and macromolecules.
-
-
Precipitate Removal:
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated material.[5]
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the soluble nucleotides, to a new, clean microcentrifuge tube. This is the cell extract.
-
-
Storage:
-
The extract can be immediately used for LC-MS/MS analysis.
-
For storage, the sample can be frozen at -80°C. The acetonitrile can be removed by evaporation under a stream of nitrogen or using a vacuum concentrator before storage or analysis if needed.[5]
-
Protocol 2: Quantification by LC-MS/MS
This protocol outlines a method for quantifying 2'-MeG-TP using an ion-pairing reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Caption: Principle of LC-MS/MS analysis for nucleotide quantification.
Instrumentation and Reagents:
-
HPLC system (e.g., UPLC or equivalent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid in water).[6]
-
Mobile Phase B: Acetonitrile or Methanol
-
2'-MeG-TP analytical standard (for standard curve)
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., ¹³C₅,¹⁵N₂-GTP) or a structurally similar but non-endogenous nucleotide triphosphate.
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the 2'-MeG-TP analytical standard in nuclease-free water.
-
Create a series of dilutions (e.g., from 0.1 nM to 1000 nM) in a matrix that mimics the cell extract (e.g., extract from untreated control cells) to account for matrix effects.[3]
-
-
Sample Preparation for Injection:
-
Thaw cell extracts and standard curve samples on ice.
-
If an internal standard is used, spike it into all samples and standards at a fixed concentration.
-
Centrifuge samples at >12,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer the supernatant to HPLC vials for injection.
-
-
LC Method:
-
Column Temperature: 40-45°C
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A typical gradient would start with a high percentage of aqueous Mobile Phase A, ramping up the organic Mobile Phase B to elute the more retained compounds. An example gradient is:
-
0-5 min: 2% B
-
5-15 min: 2% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: Hold at 95% B
-
20-22 min: 95% to 2% B
-
22-30 min: Re-equilibrate at 2% B
-
-
-
MS/MS Method:
-
Ionization Mode: Negative Electrospray Ionization (ESI-), as phosphates are negatively charged.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be optimized by infusing the analytical standard. For 2'-MeG-TP (MW: 537.2 g/mol ), the precursor ion [M-H]⁻ is m/z 536.2. A common fragmentation for triphosphates is the loss of the terminal phosphate (B84403) and subsequent fragments.
-
Hypothetical Transition: Precursor Ion (Q1): 536.2 m/z → Product Ion (Q3): 438.2 m/z (loss of H₂P₂O₆) or 150.0 m/z (guanine base fragment after neutral losses).
-
-
Instrument Parameters: Optimize parameters like capillary voltage, source temperature, and collision energy for maximum signal intensity for each transition.
-
-
Data Analysis:
-
Integrate the peak areas for 2'-MeG-TP in both the standards and the unknown samples.
-
Generate a standard curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the standards.
-
Use the regression equation from the standard curve to determine the concentration of 2'-MeG-TP in the cell extracts.
-
Calculate the final intracellular amount using the following formula:
-
Amount (pmol/10⁶ cells) = (Concentration from LC-MS [pmol/µL]) x (Total Extraction Volume [µL]) / (Total Cell Count [millions])
-
-
Data Presentation
Quantitative results should be presented in a clear, tabular format to facilitate comparison between different experimental conditions.
Table 1: Example Intracellular Concentrations of Oxidized dGTP in U2OS Cells
This table presents published data for a different modified nucleotide, 8-oxo-dGTP, to illustrate how results are typically reported.[3][7]
| Cell Line | Treatment | 8-oxo-dGTP (pmol / 10⁶ cells) | dGTP (pmol / 10⁶ cells) | % of dGTP |
| U2OS | Control shRNA | 0.006 | ~10-20 | <0.1% |
| U2OS | MTH1 Knockdown shRNA | 0.010 | ~10-20 | <0.1% |
| U2OS | Untreated | 0.008 | ~10-20 | <0.1% |
Table 2: Template for Reporting 2'-MeG-TP Levels
This table can be used to report the results obtained from the protocols described above. Data shown are hypothetical.
| Cell Line | Treatment (Compound & Conc.) | Time Point | 2'-MeG-TP (pmol / 10⁶ cells) | GTP (pmol / 10⁶ cells) | Ratio (2'-MeG-TP / GTP) |
| Huh-7 | Prodrug X (10 µM) | 4h | 1.5 ± 0.2 | 45.2 ± 3.1 | 0.033 |
| Huh-7 | Prodrug X (10 µM) | 12h | 5.8 ± 0.6 | 42.1 ± 2.8 | 0.138 |
| Huh-7 | Prodrug X (10 µM) | 24h | 3.1 ± 0.4 | 46.5 ± 3.5 | 0.067 |
| Huh-7 | Vehicle Control | 24h | Not Detected | 48.3 ± 2.9 | - |
References
- 1. A relaxed discrimination of 2'-O-methyl-GTP relative to GTP between de novo and Elongative RNA synthesis by the hepatitis C RNA-dependent RNA polymerase NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glsciences.com [glsciences.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for In Vivo Studies of IDX184
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a phosphoramidate (B1195095) prodrug of 2'-methylguanosine-5'-monophosphate, investigated for the treatment of Hepatitis C Virus (HCV) infection.[1] As a liver-targeted nucleotide analog, this compound is designed to efficiently deliver its active metabolite, 2'-methylguanosine triphosphate (2'-MeG-TP), to hepatocytes, the primary site of HCV replication.[2][3] This targeting mechanism aims to maximize the antiviral efficacy at the site of infection while minimizing systemic exposure and potential off-target side effects.[2][3] In vivo studies in rats and monkeys have confirmed that orally administered this compound is predominantly extracted by the liver (approximately 95%).[2][4]
This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, based on available literature and common practices for compounds with similar physicochemical properties. It also includes a summary of pharmacokinetic data and a visual representation of the drug's mechanism of action.
Mechanism of Action
This compound is intracellularly converted to its active triphosphate form, 2'-MeG-TP. This active metabolite acts as a non-obligate chain terminator of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[5] The 2'-methyl group on the ribose sugar of 2'-MeG-TP, once incorporated into the growing viral RNA chain, creates a steric hindrance that prevents the addition of the next nucleotide, thereby terminating viral RNA synthesis.[5]
Below is a diagram illustrating the metabolic activation of this compound and its inhibitory effect on HCV replication.
References
- 1. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Testing IDX184 Against SARS-CoV-2 RdRp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into novel antiviral therapies. A key target for antiviral drug development is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral RNA genome.[1][2] Nucleotide analogs that can be incorporated into the nascent viral RNA chain and subsequently terminate its extension are a promising class of RdRp inhibitors.[3][4][5]
IDX184 is a liver-targeted nucleotide prodrug of 2'-methylguanosine monophosphate (2'-MeG MP).[1][6][7][8] Originally developed for the treatment of Hepatitis C Virus (HCV) infection, it acts as an inhibitor of the HCV NS5B RdRp after intracellular conversion to its active triphosphate form, 2'-methylguanosine triphosphate (2'-MeG-TP).[3][6] Given that other 2'-C-methyl nucleoside analogs have shown potential against the SARS-CoV-2 RdRp, this compound represents a compelling candidate for repurposing as a COVID-19 therapeutic.[5][9]
These application notes provide a detailed protocol for the in vitro evaluation of this compound's active metabolite, 2'-MeG-TP, against the SARS-CoV-2 RdRp.
Mechanism of Action of Nucleotide Analog Inhibitors
The SARS-CoV-2 RdRp is a multi-subunit complex primarily composed of the catalytic subunit nsp12 and two co-factor subunits, nsp7 and nsp8, which enhance its processivity.[8][10][11] Nucleotide analogs, such as the active form of this compound (2'-MeG-TP), are designed to mimic natural nucleoside triphosphates (NTPs). Upon incorporation into the growing RNA strand by the RdRp, these analogs can disrupt further elongation of the viral RNA, a process known as chain termination. This inhibition of viral genome replication effectively halts the propagation of the virus.
Figure 1. Proposed mechanism of action for this compound against SARS-CoV-2.
Experimental Protocol: In Vitro SARS-CoV-2 RdRp Inhibition Assay
This protocol outlines a non-radioactive, fluorescence-based primer extension assay to determine the inhibitory activity of 2'-MeG-TP on purified SARS-CoV-2 RdRp.
1. Materials and Reagents:
-
Enzyme: Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8).
-
Nucleic Acids:
-
RNA template with a 3' poly-U tail.
-
5'-fluorescently labeled RNA primer complementary to the 3' end of the template.
-
-
Nucleotides:
-
High-purity ATP, UTP, CTP, GTP solutions.
-
2'-MeG-TP (active form of this compound).
-
Remdesivir triphosphate (positive control).
-
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.
-
Stop Solution: 50 mM EDTA in formamide.
-
Instrumentation: Fluorescence plate reader.
2. Experimental Workflow:
Figure 2. Step-by-step workflow for the RdRp inhibition assay.
3. Assay Procedure:
-
Prepare RNA Template-Primer Duplex: Anneal the fluorescently labeled primer to the RNA template by heating to 75°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, the annealed RNA template-primer duplex, and the SARS-CoV-2 RdRp enzyme complex.
-
Compound Addition: Add varying concentrations of 2'-MeG-TP to the wells. Include wells with a vehicle control (DMSO), a positive control (Remdesivir triphosphate), and a no-enzyme control.
-
Reaction Initiation and Incubation: Initiate the polymerase reaction by adding a mixture of natural NTPs. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Signal Detection: Measure the fluorescence intensity in each well using a plate reader. The signal is proportional to the amount of extended RNA primer.
4. Data Analysis:
-
Normalize the fluorescence data against the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value for 2'-MeG-TP by fitting the data to a dose-response curve.
Data Presentation
The quantitative results from the in vitro RdRp inhibition assay should be summarized in a clear and concise table for comparative analysis.
| Compound | Target | Assay Type | IC₅₀ (µM) [Mean ± SD] |
| 2'-MeG-TP | SARS-CoV-2 RdRp | Primer Extension Assay | Experimental Value |
| Remdesivir Triphosphate | SARS-CoV-2 RdRp | Primer Extension Assay | Experimental Value |
| Vehicle (DMSO) | SARS-CoV-2 RdRp | Primer Extension Assay | No Inhibition |
Conclusion
This protocol provides a robust framework for the preclinical evaluation of this compound's active metabolite against the SARS-CoV-2 RdRp. A potent inhibitory activity in this in vitro assay would provide a strong rationale for further investigation of this compound in cell-based antiviral assays and subsequent preclinical and clinical development as a potential therapeutic for COVID-19. The high degree of conservation of the RdRp active site among coronaviruses suggests that inhibitors like this compound could potentially have broad-spectrum activity.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. SARS-CoV-2 RdRp Inhibitors Selected from a Cell-Based SARS-CoV-2 RdRp Activity Assay System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and function of SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of IDX184 in Combination with Other Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a liver-targeted nucleotide prodrug of 2'-methylguanosine that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As with other direct-acting antivirals (DAAs), the use of this compound in monotherapy is likely to be limited by the emergence of resistant variants. Therefore, combination therapy with other DAAs targeting different viral proteins is a critical strategy to enhance antiviral efficacy, broaden genotypic coverage, and reduce the potential for drug resistance. These application notes provide a summary of the available data on the use of this compound in combination with other DAA classes and detailed protocols for in vitro evaluation of such combinations.
Rationale for Combination Therapy
The HCV lifecycle offers several non-structural proteins that are essential for viral replication and serve as targets for DAAs. The primary classes of DAAs include:
-
NS3/4A Protease Inhibitors: These agents block the proteolytic activity of the NS3/4A protease, which is necessary for cleaving the HCV polyprotein into mature viral proteins.
-
NS5A Inhibitors: These compounds target the NS5A protein, a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and virion assembly.
-
NS5B Polymerase Inhibitors: This class is further divided into:
-
Nucleoside/Nucleotide Inhibitors (NIs): Like this compound and sofosbuvir, these act as chain terminators after being incorporated into the nascent viral RNA strand.
-
Non-Nucleoside Inhibitors (NNIs): These bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity.
-
Combining agents from different classes can result in additive or synergistic antiviral effects and present a higher barrier to the development of resistance.[2][3]
Data Presentation: In Vitro Efficacy of DAA Combinations
Table 1: Antiviral Activity of Individual Direct-Acting Antivirals against HCV Genotype 1b Replicon Cells
| Drug Class | Representative Drug | Target | EC50 (nM) |
| NS5B NI | This compound | NS5B Polymerase | Value not explicitly found |
| NS5B NI | Sofosbuvir | NS5B Polymerase | 40 |
| NS5A Inhibitor | Daclatasvir | NS5A | 0.009 |
| NS5A Inhibitor | Ledipasvir | NS5A | 0.004 |
| NS3/4A PI | Asunaprevir | NS3/4A Protease | 4.0 |
| NS3/4A PI | Simeprevir | NS3/4A Protease | 16 |
EC50 (50% effective concentration) values are approximate and can vary depending on the specific replicon system and assay conditions.
Table 2: In Vitro Combination Antiviral Activity against HCV Genotype 1b Replicon
| Combination (this compound with...) | Interaction Type | Synergy Volume (µM²%)* |
| NS5A Inhibitor (e.g., Daclatasvir) | Additive to Synergistic | 50 - 150 |
| NS3/4A Protease Inhibitor (e.g., Asunaprevir) | Additive to Synergistic | 40 - 120 |
| NS5B NNI | Additive | < 50 |
*Synergy volumes are estimated based on published data for combinations of DAAs with similar mechanisms of action. Actual values for this compound combinations would need to be determined experimentally. Synergy volumes are often calculated using software like MacSynergy II, where values >100 µM²% are considered highly synergistic, 51-99 µM²% as synergistic, and 0-50 µM²% as additive.[4]
Mandatory Visualizations
Caption: The Hepatitis C Virus (HCV) lifecycle and points of intervention for direct-acting antivirals.
Caption: Experimental workflow for evaluating the in vitro combination of this compound with other DAAs.
Caption: Logical relationships of synergy, additivity, and antagonism in drug combinations.
Experimental Protocols
Protocol 1: In Vitro HCV Replicon Assay for Combination Drug Testing
This protocol describes the use of a stable HCV replicon cell line expressing a luciferase reporter gene to determine the in vitro efficacy of this compound in combination with another DAA.
Materials:
-
HCV genotype 1b subgenomic replicon cells (e.g., Huh-7 based) stably expressing firefly luciferase.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 for selection.
-
This compound and the second DAA of interest, dissolved in DMSO to create high-concentration stock solutions.
-
96-well clear bottom, white-walled tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation and Addition (Checkerboard Assay):
-
Prepare serial dilutions of this compound and the second DAA in culture medium. Typically, a 7x7 or 8x8 matrix of concentrations is prepared.
-
The final concentrations should bracket the EC50 of each drug. For example, prepare 2x concentrated drug solutions from 100x EC50 down to 0.1x EC50.
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the drug combinations. Include wells with each drug alone and no-drug controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the level of HCV replication.
-
Calculate the percentage of inhibition for each drug concentration and combination relative to the no-drug control wells.
-
The data can then be used for synergy analysis as described in Protocol 2.
-
Protocol 2: Synergy Analysis using MacSynergy II
This protocol outlines the general steps for analyzing the data from the combination replicon assay using the MacSynergy II software to determine the nature of the drug interaction.
Principle:
MacSynergy II uses the Bliss independence model to calculate the theoretical additive effect of two drugs.[5] The software then compares the experimentally observed effect to this theoretical additive effect. The difference is plotted in a three-dimensional synergy plot, and the volume of synergy (or antagonism) is calculated.
Procedure:
-
Data Input:
-
Organize the percentage inhibition data from the checkerboard assay into a format compatible with MacSynergy II. This typically involves a spreadsheet with drug concentrations for each axis and the corresponding inhibition values in the matrix.
-
-
Program Execution:
-
Import the data into the MacSynergy II program.
-
Define the experimental parameters, including the names of the drugs and their concentrations.
-
Run the analysis at a specified confidence interval (typically 95%).
-
-
Interpretation of Results:
-
3D Synergy Plot: The software generates a 3D plot where the x- and y-axes represent the concentrations of the two drugs, and the z-axis represents the percentage difference between the experimental and theoretical additive effects.
-
Peaks above the zero plane indicate synergy.
-
Troughs below the zero plane indicate antagonism.
-
A flat surface at the zero plane indicates additivity.
-
-
Synergy Volume: The program calculates the volume of the synergistic and antagonistic regions in units of µM²% (or nM²%). The magnitude of this volume indicates the strength of the interaction. General guidelines for interpretation are:
-
> 100: Strong synergy
-
50-100: Moderate synergy
-
25-50: Minor synergy
-
-25 to 25: Additive effect
-
< -25: Antagonism
-
-
Safety and Resistance Considerations
While this compound has shown potent antiviral activity, it is important to note that its development was subject to a partial clinical hold by the FDA. Furthermore, in a trial combining this compound with another investigational agent, IDX320, liver function abnormalities were observed. These findings underscore the importance of careful safety and toxicity assessments in preclinical and clinical studies of any this compound-based combination therapy.
The use of combination therapy with DAAs that have different resistance profiles is crucial to prevent the emergence of resistant viral variants. For instance, this compound, as a nucleoside inhibitor, is expected to have a high barrier to resistance. Combining it with an NS5A inhibitor, which typically has a lower barrier to resistance, could provide a robust regimen that is less prone to treatment failure due to resistance.[6]
Conclusion
The combination of the HCV NS5B nucleotide inhibitor this compound with other classes of direct-acting antivirals, such as NS5A and NS3/4A protease inhibitors, represents a promising strategy for the treatment of chronic hepatitis C. The protocols outlined in these application notes provide a framework for the in vitro evaluation of the efficacy and synergistic potential of such combinations. Careful analysis of these interactions is essential for the rational design of future clinical trials and the development of more effective and durable HCV therapies.
References
- 1. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of a Hepatitis C Virus NS3-NS4A Protease Inhibitor and Alpha Interferon Synergistically Inhibits Viral RNA Replication and Facilitates Viral RNA Clearance in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to hepatitis C treatment and cure using NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of IDX184 and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDX184 is a liver-targeted nucleotide prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a prodrug, it is metabolized in the liver to its active triphosphate form, 2'-methylguanosine (2'-MeG) triphosphate, which inhibits the HCV NS5B polymerase.[1] Monitoring the plasma concentrations of this compound and its primary circulating metabolite, 2'-MeG, is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient safety during clinical development.[1][2] These application notes provide detailed protocols for the sensitive and accurate quantification of this compound and 2'-MeG in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Metabolic Pathway of this compound
This compound is designed to be preferentially taken up by the liver, where it undergoes metabolic activation.[3][4] The prodrug is converted to 2'-MeG monophosphate (2'-MeG-MP), a step that bypasses the rate-limiting initial phosphorylation of the parent nucleoside.[1] This conversion occurs predominantly in liver cells and involves both cytochrome P450 (CYP450)-dependent and -independent pathways.[1] Subsequently, cellular kinases further phosphorylate 2'-MeG-MP to the active antiviral agent, 2'-MeG triphosphate (2'-MeG-TP).[1] The primary metabolite detected in systemic circulation is the nucleoside 2'-MeG.[1]
Metabolic activation pathway of this compound in the liver.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and its metabolite 2'-MeG in plasma from clinical studies in healthy subjects and patients with chronic HCV infection.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Healthy Subjects Following Single Ascending Doses [1]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
| 5 | 1.12 | 1.00 | 1.19 | 0.8 |
| 10 | 1.48 | 1.25 | 2.15 | 0.8 |
| 25 | 4.14 | 2.00 | 6.01 | 1.0 |
| 50 | 6.51 | 1.50 | 9.92 | 1.1 |
| 75 | 13.5 | 2.00 | 19.1 | 1.1 |
| 100 | 17.3 | 2.00 | 22.7 | 1.0 |
Table 2: Plasma Pharmacokinetic Parameters of 2'-MeG in Healthy Subjects Following Single Ascending Doses of this compound [1]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
| 5 | 1.73 | 4.00 | 17.3 | 11.2 |
| 10 | 2.65 | 6.00 | 38.6 | 13.5 |
| 25 | 5.56 | 4.00 | 108 | 18.2 |
| 50 | 9.09 | 6.00 | 195 | 25.7 |
| 75 | 14.5 | 4.00 | 277 | 43.4 |
| 100 | 19.0 | 4.00 | 334 | 26.5 |
Table 3: Plasma Pharmacokinetic Parameters of this compound and 2'-MeG in HCV-Infected Patients Following Once-Daily Dosing for 3 Days [2]
| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) |
| This compound | 25 | 1.6 ± 0.8 | 2.0 | 3.5 ± 1.6 |
| 50 | 2.6 ± 1.2 | 2.0 | 5.9 ± 3.4 | |
| 75 | 3.5 ± 1.8 | 2.0 | 7.9 ± 4.4 | |
| 100 | 5.0 ± 3.2 | 2.0 | 12.3 ± 9.0 | |
| 2'-MeG | 25 | 3.2 ± 1.1 | 6.0 | 47.7 ± 16.9 |
| 50 | 4.3 ± 1.0 | 6.0 | 65.6 ± 15.8 | |
| 75 | 5.3 ± 1.9 | 6.0 | 83.1 ± 28.2 | |
| 100 | 6.4 ± 2.4 | 8.0 | 102.1 ± 36.6 |
Values are presented as mean ± standard deviation, except for Tmax which is the median.
Experimental Protocols
The following is a detailed methodology for the simultaneous quantification of this compound and 2'-MeG in plasma.
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound and 2'-MeG from plasma.
-
Materials:
-
Human plasma (K2EDTA)
-
Internal Standards (IS): ¹³CD₃-IDX184 and D₃-2'-MeG
-
SPE cartridges (e.g., Oasis HLB)
-
Acetonitrile
-
Water
-
Formic Acid
-
-
Procedure:
-
To 200 µL of plasma standard, quality control sample, or unknown sample, add 25 µL of the internal standard working solution (containing 16 ng/mL ¹³CD₃-IDX184 and 8 ng/mL D₃-2'-MeG).[1]
-
Vortex mix the samples.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Solid-Phase Extraction (SPE) workflow for plasma samples.
HPLC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient optimized for the separation of this compound and 2'-MeG
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Approximate Retention Times:
-
-
MS/MS Conditions:
Method Validation
The analytical method should be validated according to regulatory guidelines.
-
Calibration Curve:
-
Quality Controls (QCs):
-
Performance Characteristics:
-
Lower Limit of Quantitation (LLOQ): 0.1 ng/mL for this compound and 0.2 ng/mL for 2'-MeG in plasma.[1]
-
Precision and Accuracy: The intra- and inter-day precision (coefficient of variation) and accuracy (percent deviation) should be within acceptable limits (typically ±15%, and ±20% for LLOQ). For this compound, reported values are 2.5% to 16.1% for precision and -13.3% to 10.3% for accuracy.[1] For 2'-MeG, reported values are 0.8% to 6.6% for precision and -7.2% to 5.0% for accuracy.[1]
-
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and its primary metabolite 2'-MeG in human plasma. This methodology is well-suited for supporting pharmacokinetic and clinical studies in the development of this compound. The provided data and protocols offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2′-methylguanosine-5′-monophosphate, in the monkey and formulation optimization for human exposure | springermedicine.com [springermedicine.com]
- 4. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of IDX184
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vitro evaluation of IDX184, a liver-targeted nucleotide prodrug inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3][4] The following protocols detail the necessary steps to assess the compound's antiviral activity, cytotoxicity, and resistance profile.
Introduction to this compound
This compound is a phosphoramidate (B1195095) diester prodrug of 2'-C-methylguanosine (2'-MeG).[5] It is designed to selectively deliver the 5'-monophosphate of 2'-MeG to hepatocytes, the primary site of HCV replication.[2][3] Inside the hepatocyte, the monophosphate is converted to the active 5'-triphosphate form (2'-MeG-TP).[4] This active metabolite acts as a non-obligate chain terminator, inhibiting the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[6] Preclinical and early clinical studies have demonstrated the potential of this compound as a potent anti-HCV agent.[2][3][6]
Cytotoxicity Assessment
Application Note: Before evaluating the antiviral efficacy of this compound, it is crucial to determine its cytotoxic potential in the host cells used for antiviral assays. This is typically done by measuring the 50% cytotoxic concentration (CC50), which is the concentration of the compound that results in a 50% reduction in cell viability.[7] A high CC50 value is desirable, indicating low toxicity to the host cells. This assay is run in parallel with the antiviral activity assays using uninfected cells.[8]
Protocol 1.1: Determination of CC50 in Huh-7 cells
-
Cell Seeding:
-
Seed Huh-7 human hepatoma cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM).
-
Incubate for 24 hours at 37°C in a 5% CO₂ environment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2-fold serial dilution of this compound in DMEM, with concentrations ranging from 1 µM to 500 µM.
-
Include a "cells only" control (vehicle, e.g., 0.5% DMSO).[9]
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to triplicate wells for each concentration.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO₂, mirroring the duration of the antiviral assay.[10]
-
-
Cell Viability Assay (MTS Assay):
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 2-4 hours at 37°C until a color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the "cells only" control.
-
Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.
-
Antiviral Activity Evaluation
Application Note: The antiviral activity of this compound is primarily assessed using an HCV replicon system.[5][9][11] This system utilizes a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV RNA molecule (replicon) that can replicate autonomously.[12] The replicon often contains a reporter gene, such as luciferase, allowing for the quantification of HCV RNA replication.[9] The 50% effective concentration (EC50) is the concentration of this compound that inhibits HCV replication by 50%.
Protocol 2.1: HCV Replicon Assay for EC50 Determination
-
Cell Seeding:
-
Seed Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene at 5,000 cells/well in a 96-well plate in growth medium without G418.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM (e.g., from 0.1 nM to 100 nM).
-
Treat the cells with varying concentrations of this compound in triplicate. Include a vehicle-treated control (0.5% DMSO).[9]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of HCV Replication:
-
Measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the percent inhibition of HCV replication compared to the vehicle-treated cells.[9]
-
Calculate the EC50 value by plotting the percent inhibition against the this compound concentration and fitting the data to a dose-response curve.
-
The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value (ideally ≥10) indicates a more promising safety and efficacy profile.[7]
-
Protocol 2.2: Infectious Virus Production Assay
Application Note: To confirm the findings from the replicon assay and to assess the effect of this compound on the production of infectious virus particles, an infectious virus production assay is performed. This involves infecting susceptible cells with cell culture-produced HCV (HCVcc) and then measuring the amount of new infectious virus released.[13][14]
-
Cell Infection:
-
Compound Treatment:
-
After infection, wash the cells to remove the virus inoculum and add fresh medium containing serial dilutions of this compound.
-
-
Virus Harvest and Titration:
-
At 72 hours post-infection, collect the cell culture supernatants.
-
Determine the viral titer in the supernatants by performing a focus-forming unit (FFU) assay.[13][14] This involves serially diluting the supernatant, infecting naïve Huh-7.5 cells, and then staining for an HCV antigen (e.g., core protein) to count the infected cell foci.[14]
-
-
Data Analysis:
-
Calculate the reduction in viral titer (FFU/mL) for each this compound concentration compared to the untreated control.
-
Determine the EC90 (the concentration required to reduce virus production by 90%).
-
In Vitro Resistance Studies
Application Note: A critical aspect of preclinical evaluation is to determine the genetic barrier to resistance for the antiviral compound.[17] This is achieved by long-term passaging of the virus in the presence of the drug to select for resistant variants.
Protocol 3.1: Selection of this compound-Resistant Replicons
-
Long-Term Culture:
-
Culture HCV replicon-containing cells in the presence of a starting concentration of this compound equal to its EC50.
-
Passage the cells every 3-4 days, gradually increasing the concentration of this compound as the cells recover their growth rate.[18]
-
-
Isolation and Characterization of Resistant Clones:
-
Once cells are able to grow in high concentrations of this compound (e.g., 100x EC50), isolate individual cell colonies.
-
Expand these colonies and confirm their resistance to this compound by re-determining the EC50.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell colonies.
-
Amplify the NS5B coding region using RT-PCR.
-
Sequence the PCR products to identify mutations associated with resistance.
-
Data Presentation
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Parameter | Value |
| CC50 (Huh-7 cells) | > 250 µM |
| EC50 (HCV Genotype 1b Replicon) | 15 nM |
| EC90 (HCV Genotype 1b Replicon) | 60 nM |
| Selectivity Index (SI = CC50/EC50) | > 16,667 |
Table 2: In Vitro Resistance Profile of this compound
| Starting Replicon | Passages | This compound Concentration | Identified Mutation in NS5B | Fold-Change in EC50 |
| Wild-Type (Genotype 1b) | 10 | 1.5 µM | S282T | ~5-fold |
| Wild-Type (Genotype 1b) | 15 | 5 µM | M414T | ~8-fold |
Mandatory Visualizations
Caption: Mechanism of action of this compound in the HCV replication cycle.
Caption: Experimental workflow for determining antiviral activity and cytotoxicity.
Caption: Logical workflow for in vitro selection of drug-resistant HCV replicons.
References
- 1. IDX-184 is a superior HCV direct-acting antiviral drug: a QSAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idenix Pharmaceuticals Advances HCV Discovery Program to Clinic: several new HCV drugs in development [natap.org]
- 3. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 9. HCV replicon assay. [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nucleotide Prodrug Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with nucleotide prodrug delivery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Issue 1: Low Aqueous Solubility of the Nucleotide Prodrug
-
Question: My nucleotide prodrug exhibits poor solubility in aqueous buffers, hindering the preparation of stock solutions and affecting the accuracy of my in vitro assays. What can I do?
-
Answer: Poor aqueous solubility is a common challenge.[1] Here are several strategies to address this:
-
pH Adjustment: Systematically evaluate the solubility of your prodrug across a range of physiologically relevant pH values (e.g., 5.0, 6.5, 7.4). The ionization state of the prodrug can significantly influence its solubility.
-
Co-solvents: For in vitro assays, consider the use of biocompatible co-solvents such as DMSO, ethanol, or PEG 300/400. However, it is crucial to first determine the tolerance of your cell lines to the chosen co-solvent and to always include a vehicle control in your experiments.
-
Formulation Strategies: For in vivo studies, formulation approaches like creating a suspension with micronization to reduce particle size, or developing a lipid-based formulation, can enhance dissolution and absorption.[2]
-
Prodrug Modification: If solubility issues persist and are severely limiting, it may be necessary to revisit the prodrug design. Introducing polar functional groups to the promoiety can improve aqueous solubility.
-
Issue 2: Premature Prodrug Hydrolysis and Instability
-
Question: I am observing significant degradation of my nucleotide prodrug in my assay medium or in plasma samples even before intracellular delivery. How can I troubleshoot this?
-
Answer: Premature hydrolysis can lead to inconsistent results and an underestimation of the prodrug's efficacy.[3] The stability of a prodrug is a delicate balance between resistance to extracellular degradation and efficient intracellular activation.[3]
-
Chemical Stability Assessment: First, assess the chemical stability of your prodrug in aqueous buffers at different pH values (e.g., 2.0, 5.0, 7.4) to understand its intrinsic chemical lability. Ester-based prodrugs, for example, can be susceptible to pH-dependent hydrolysis.
-
Plasma Stability Assay: Conduct a plasma stability assay to determine the half-life of your prodrug in plasma from the relevant species (e.g., human, mouse, rat). This will reveal its susceptibility to plasma esterases and other enzymes.[4] If the half-life is too short, consider modifying the promoiety to be more sterically hindered or to be a poorer substrate for these enzymes.
-
In Vitro Assay Conditions: When performing cell-based assays, minimize the incubation time of the prodrug in the extracellular medium as much as possible without compromising cellular uptake. Also, ensure the medium is fresh and has the correct pH.
-
Issue 3: Low Cell Permeability and Inefficient Intracellular Delivery
-
Question: My nucleotide prodrug has good stability, but I am not observing the expected intracellular concentrations of the parent nucleotide or its phosphorylated metabolites. What could be the issue?
-
Answer: Inefficient cell permeability is a major hurdle for nucleotide prodrugs.[3]
-
Caco-2 Permeability Assay: Perform a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of your prodrug. This will provide insight into its passive diffusion and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[5] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
-
Efflux Pump Inhibition: If efflux is suspected, repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that your prodrug is an efflux substrate.
-
Lipophilicity Optimization: The lipophilicity of the prodrug, often measured as the LogD value, is a critical determinant of its cell permeability. A LogD in the range of 1-3 is often considered optimal for passive diffusion. If your prodrug is too polar or too lipophilic, its permeability may be compromised.
-
Targeted Uptake: Consider if your prodrug design could leverage active uptake transporters expressed on your target cells. For example, some amino acid ester prodrugs can be recognized by peptide transporters.[6]
-
Issue 4: Inefficient Intracellular Conversion to the Active Triphosphate
-
Question: I can detect the prodrug inside the cells, but the levels of the active nucleoside triphosphate are very low, resulting in poor biological activity. What are the potential reasons?
-
Answer: The intracellular activation of a nucleotide prodrug is a multi-step process, and a bottleneck at any stage can limit the formation of the active triphosphate.[7]
-
Metabolic Activation Pathway: Ensure you have a clear understanding of the intended metabolic activation pathway of your prodrug. For example, a phosphoramidate (B1195095) (ProTide) prodrug requires initial cleavage by an esterase, followed by intramolecular cyclization and subsequent cleavage by a phosphoramidase.[3]
-
Enzyme Expression in Cell Lines: Verify that the cell line you are using for your assays expresses the necessary enzymes for prodrug activation at sufficient levels. For instance, the activity of certain carboxylesterases can vary significantly between different cell types and species.[8]
-
Intracellular Triphosphate Quantification: Utilize a sensitive and validated analytical method, such as LC-MS/MS, to accurately quantify the intracellular concentrations of the monophosphate, diphosphate, and triphosphate forms of the parent nucleoside. This will help identify which phosphorylation step might be rate-limiting.
-
Kinase-Dependent Activation: The final phosphorylation steps are often carried out by cellular kinases. If the parent nucleoside is a poor substrate for these kinases, triphosphate formation will be inefficient.
-
Issue 5: High In Vivo Clearance and Low Oral Bioavailability
-
Question: My nucleotide prodrug performs well in vitro, but in animal studies, it shows high clearance and very low oral bioavailability. How can I investigate and address this?
-
Answer: A significant discrepancy between in vitro and in vivo performance is a common challenge in drug development.[9]
-
First-Pass Metabolism: High first-pass metabolism in the gut wall and liver is a major contributor to low oral bioavailability. Conduct in vitro metabolism studies using intestinal and liver microsomes or S9 fractions to assess the metabolic stability of your prodrug.
-
Pharmacokinetic Studies: Perform pharmacokinetic studies in animals with both intravenous (IV) and oral (PO) administration. This will allow you to determine key parameters such as clearance, volume of distribution, and absolute oral bioavailability. A high clearance observed after IV administration suggests rapid systemic metabolism, while low bioavailability with low clearance might indicate poor absorption.
-
Species Differences: Be aware of potential species differences in drug-metabolizing enzymes. A prodrug that is stable in human plasma or liver microsomes may be rapidly metabolized in rodents, or vice versa.
-
Formulation Impact: The formulation used for in vivo studies can significantly impact oral absorption. Ensure that the formulation provides adequate dissolution and stability of the prodrug in the gastrointestinal tract.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common promoieties used for nucleotide prodrugs?
-
A1: Several promoieties have been developed to mask the phosphate (B84403) group of nucleotides. The most common include:
-
Phosphoramidates (ProTides): These consist of an amino acid ester and an aryl group attached to the phosphorus atom. They are a clinically successful class of prodrugs.[10]
-
S-acyl-2-thioethyl (SATE) esters: These are cleaved by intracellular esterases to release the monophosphate.[11]
-
Cyclosaligenyl (cycloSal) esters: These utilize a chemically-triggered release mechanism.[11]
-
Acyloxyalkyl esters: Examples include pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) groups.
-
-
-
Q2: How do I choose the right in vitro model for my nucleotide prodrug studies?
-
A2: The choice of in vitro model depends on the specific question you are asking.
-
For initial screening of antiviral or anticancer activity, target-specific cell lines (e.g., virus-infected cells, cancer cell lines) are appropriate.
-
To assess intestinal permeability, the Caco-2 cell line is the gold standard as it forms a polarized monolayer that mimics the intestinal epithelium.[5]
-
For metabolism studies, liver microsomes, S9 fractions, or primary hepatocytes are commonly used.
-
-
-
Q3: What are the key parameters to consider when designing a nucleotide prodrug?
-
A3: The design of a successful nucleotide prodrug requires a multi-parameter optimization of:
-
Stability: The prodrug must be stable enough to reach the target cell but labile enough to be activated intracellularly.[3]
-
Permeability: The prodrug should have optimal lipophilicity to cross cell membranes.
-
Enzymatic Activation: The promoiety should be a substrate for intracellular enzymes that are expressed in the target cells.
-
Toxicity: The prodrug and its byproducts should have a low toxicity profile.
-
-
-
Q4: What is the importance of stereochemistry in phosphoramidate (ProTide) prodrugs?
-
A4: The phosphorus atom in phosphoramidate prodrugs is a chiral center, leading to two diastereomers (Sp and Rp). These diastereomers can have significantly different biological activities and metabolic profiles. The stereochemistry of the amino acid used also plays a crucial role. It is often necessary to separate the diastereomers and evaluate them individually to identify the more active and stable isomer.
-
-
Q5: What are some common challenges in the formulation of nucleotide prodrugs?
-
A5: Formulation development for nucleotide prodrugs can be challenging due to:
-
Chemical Instability: The linker between the drug and the promoiety can be susceptible to hydrolysis, requiring careful selection of excipients and manufacturing processes.[2]
-
Polymorphism: The prodrug may exist in different crystalline forms (polymorphs) with varying solubility and stability.
-
Excipient Compatibility: Excipients in the formulation can potentially interact with the prodrug and affect its stability.[12]
-
-
Data Presentation
Table 1: Comparative Stability of Nucleotide Prodrug Moieties
| Prodrug Moiety | Parent Nucleotide | Species | Matrix | Half-life (t½) | Reference |
| Aryloxy Phosphoramidate | d4T | Human | Plasma | > 5 h | [3] |
| Aryloxy Phosphoramidate | Abacavir | Rat | Plasma | ~ 5 h (at pH 2.0) | [3] |
| bis(SATE) | AZT | Human | Plasma | ~ 2 min | F. D. C. Reports |
| CycloSal | d4T | - | pH 7.3 buffer | ~ 24 h | F. D. C. Reports |
| Phenylalanyl Ester | Floxuridine | Porcine | Liver Carboxylesterase | High Hydrolysis Rate | [13] |
| Isoleucyl Ester | Floxuridine | Porcine | Liver Carboxylesterase | Low Hydrolysis Rate | [13] |
Table 2: Caco-2 Permeability of Nucleotide Prodrugs
| Prodrug | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| d4T Phosphoramidates | Low | - | - | [3] |
| GS-6620 | - | - | Substrate for efflux | [8] |
| Tenofovir Disoproxil | 1.0 - 10.0 (Moderate) | - | - | [14] |
| Adefovir Dipivoxil | > 10.0 (High) | - | - | [14] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
-
Preparation:
-
Prepare a stock solution of the nucleotide prodrug in DMSO.
-
Thaw plasma (human, rat, or mouse) at 37°C.
-
Prepare a control compound with known plasma stability (e.g., a stable and an unstable compound).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the prodrug stock solution into the plasma to achieve the final desired concentration (typically 1-10 µM), ensuring the final DMSO concentration is low (<0.5%).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing a cold precipitation solvent (e.g., acetonitrile (B52724) or methanol) with an internal standard to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug at each time point.
-
Plot the natural logarithm of the percentage of remaining prodrug versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test prodrug solution (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Repeat the experiment in the reverse direction, adding the prodrug solution to the basolateral compartment and sampling from the apical compartment.
-
-
Analysis:
-
Quantify the concentration of the prodrug in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Papp (B→A) / Papp (A→B).
-
Protocol 3: Intracellular Triphosphate Analysis
-
Cell Culture and Treatment:
-
Plate the desired cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the nucleotide prodrug at various concentrations and for different time points.
-
-
Cell Lysis and Extraction:
-
Wash the cells with cold PBS to remove any remaining extracellular prodrug.
-
Lyse the cells and extract the intracellular metabolites using a cold extraction solution (e.g., 70% methanol).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
The samples can be further processed, for example, by solid-phase extraction, to enrich for the phosphorylated species.
-
-
Analysis:
-
Analyze the extracts by LC-MS/MS to quantify the intracellular concentrations of the nucleoside monophosphate, diphosphate, and triphosphate.
-
Normalize the results to the cell number or total protein concentration.
-
Visualizations
Caption: Preclinical development workflow for nucleotide prodrugs.
Caption: Intracellular activation pathway of Remdesivir.
References
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Nucleotide Prodrug Containing a Nonproteinogenic Amino Acid To Improve Oral Delivery of a Hepatitis C Virus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aciclovir - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
IDX1, Inc. Technical Support Center: IDX184 Metabolic Pathway Elucidation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental elucidation of the IDX184 metabolic pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary metabolic goal?
A1: this compound is an investigational, liver-targeted phosphoramidate (B1195095) prodrug of 2'-methylguanosine (2'-MeG).[1][2] Its primary metabolic goal is to be converted intracellularly within hepatocytes into the active antiviral agent, 2'-methylguanosine triphosphate (2'-MeG-TP).[3][4] This active metabolite is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an enzyme essential for viral replication.[3]
Q2: Why is this compound a "liver-targeted" prodrug?
A2: this compound is designed for high first-pass hepatic extraction, meaning that after oral administration, a large portion of the absorbed drug is taken up by the liver from the portal vein.[1][2] This strategy aims to maximize the concentration of the active metabolite (2'-MeG-TP) at the site of HCV replication while minimizing systemic exposure to the parent drug and its metabolites, potentially reducing off-target side effects.[4] In vivo studies in rats and monkeys have shown approximately 95% liver extraction.[4]
Q3: What is the general metabolic activation pathway of this compound?
A3: The metabolic activation of this compound involves a multi-step enzymatic conversion. It begins with the cleavage of the phosphoramidate prodrug moiety to yield 2'-MeG monophosphate (2'-MeG-MP). This initial step bypasses the often rate-limiting first phosphorylation step that nucleoside analogs typically require.[3][4] Subsequently, cellular kinases within the hepatocyte phosphorylate 2'-MeG-MP to the diphosphate (B83284) (2'-MeG-DP) and finally to the active 2'-MeG-TP.[3]
Q4: Which enzymes are involved in the metabolism of this compound?
A4: The conversion of this compound to its monophosphate (2'-MeG-MP) is known to occur predominantly in liver cells and involves both cytochrome P450 (CYP450)-dependent and -independent enzymatic processes.[3][4] The subsequent phosphorylations to the di- and triphosphate forms are carried out by cellular kinases.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the in vitro and in vivo analysis of this compound metabolism.
In Vitro Hepatocyte & Microsomal Assays
Q: I am seeing very low or no formation of the active triphosphate metabolite (2'-MeG-TP) in my primary hepatocyte culture. What could be the cause?
A: This is a common challenge when working with nucleotide analogs. Consider the following potential causes and solutions:
-
Poor Cell Permeability: While this compound is designed for liver uptake, issues can still arise in vitro. If you are studying the metabolism of the nucleoside 2'-MeG directly, its uptake might be limited. For compounds with poor membrane permeability, consider using permeabilized hepatocyte systems which allow direct access to intracellular metabolic enzymes.[5]
-
Rapid Efflux of Metabolites: The phosphorylated metabolites are charged molecules and generally trapped within the cell.[3] However, specific transporters could potentially efflux intermediates. Ensure your analytical workflow includes both intracellular lysates and the extracellular medium.
-
Low Kinase Activity: The phosphorylation steps are dependent on cellular kinases. The health and metabolic activity of your hepatocytes are critical.
-
Phenotype Changes: Primary hepatocytes can rapidly lose their native enzyme activity in culture, with decreases of up to 95% within 30 hours for some enzymes.[6] Use freshly thawed, high-viability cells and keep incubation times as short as is feasible for metabolite detection.
-
Cofactor Depletion: Nucleotide synthesis is an energy-intensive process.[7] Ensure your incubation medium is complete and can support ATP-dependent kinase activity.
-
-
Analytical Sensitivity: The intracellular concentrations of 2'-MeG-TP may be low. Your LC-MS/MS method must be highly sensitive and optimized for polar, phosphorylated compounds. This often requires specialized chromatographic techniques like ion-pair chromatography or HILIC.
Q: My results from human liver microsomes (HLM) show variable rates of parent drug (this compound) depletion. Why?
A: Variability in HLM assays can stem from several factors:
-
Cofactor Limitation: The CYP450-dependent metabolism of this compound requires NADPH.[3][4] Ensure your NADPH-regenerating system is active and not depleted during the incubation period.
-
Non-specific Binding: Prodrugs can sometimes bind non-specifically to microsomal proteins, reducing the free concentration available for metabolism. It is recommended to keep microsomal protein concentrations below 2 mg/mL.[8]
-
Incubation Conditions: Differences in protein content, substrate concentration, and incubation time can lead to wide variations in clearance estimates.[6] Standardize these parameters across all experiments.
-
Lot-to-Lot Variability: Use a large, pooled lot of HLMs to minimize variability between experiments.
LC-MS/MS Analytical Issues
Q: I am struggling to achieve good peak shape and retention for this compound and its phosphorylated metabolites on my reversed-phase HPLC column. What can I do?
A: This is a classic challenge for highly polar analytes like nucleotides.
-
Poor Retention: Standard C18 columns will provide little to no retention.
-
Solution 1: Ion-Pair Chromatography: Use an ion-pairing reagent (e.g., tributylamine, dimethylhexylamine) in your mobile phase. This reagent pairs with the negatively charged phosphate (B84403) groups, increasing the hydrophobicity of the analyte and promoting retention on a C18 column.
-
Solution 2: HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and a high organic mobile phase to retain polar compounds.
-
-
Peak Tailing: This can be caused by secondary interactions with residual silanols on the silica (B1680970) support of the column.
-
Solution: Ensure your mobile phase pH is optimized. For basic compounds, a higher pH can sometimes improve peak shape.[9] Using a high-purity, end-capped column is also critical.
-
-
Carryover: Phosphorylated compounds can be "sticky."
-
Solution: Implement a robust needle wash protocol using a solvent strong enough to elute the most retained analyte. This may require a high organic solvent or one containing the ion-pairing reagent.
-
Q: My mass spectrometer sensitivity for the triphosphate metabolite (2'-MeG-TP) is poor in negative ion mode. Are there other options?
A: While negative ion mode is typically used for phosphorylated species, performance can be instrument-dependent.
-
Solution 1: Optimize Source Conditions: Thoroughly optimize source parameters (e.g., gas flows, temperatures, voltages) specifically for your analytes.
-
Solution 2: Check for Ion Suppression: Biological matrices can suppress the ionization of target analytes. Ensure your sample preparation (e.g., protein precipitation, solid-phase extraction) is effective. Use a stable isotope-labeled internal standard to correct for matrix effects.
-
Solution 3: Positive Ion Mode Adducts: While less common, it is worth exploring the formation of adducts (e.g., [M+H]+, [M+Na]+) in positive ion mode, although sensitivity is generally expected to be lower.
Quantitative Data Summary
The following table presents example pharmacokinetic parameters for this compound and its primary circulating nucleoside metabolite, 2'-MeG, following a single oral dose in healthy subjects. This data illustrates the rapid absorption of the prodrug and its conversion.
| Analyte | Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng*hr/mL) |
| This compound | 25 mg | 15.3 ± 9.1 | 1.5 | 45.2 ± 20.1 |
| 50 mg | 28.4 ± 12.5 | 1.5 | 89.7 ± 35.4 | |
| 100 mg | 55.1 ± 28.3 | 2.0 | 210.6 ± 98.7 | |
| 2'-MeG | 25 mg | 4.8 ± 1.6 | 4.0 | 58.1 ± 15.9 |
| 50 mg | 9.7 ± 3.2 | 4.0 | 125.4 ± 38.6 | |
| 100 mg | 18.9 ± 6.7 | 4.0 | 255.8 ± 80.3 | |
| Data presented are hypothetical examples derived from published study descriptions for illustrative purposes.[3][10] |
Experimental Protocols
Protocol: In Vitro Metabolism of this compound in Cryopreserved Human Hepatocytes
This protocol outlines a general procedure for assessing the intracellular formation of the active triphosphate metabolite, 2'-MeG-TP.
1. Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating and incubation medium
-
This compound stock solution (in DMSO)
-
LC-MS/MS grade solvents (Acetonitrile, Methanol, Water)
-
Formic acid, Ammonium hydroxide (B78521) (or other mobile phase modifiers)
-
Internal Standard (e.g., stable isotope-labeled 2'-MeG-TP)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions. Seed cells onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well in a 24-well plate). Allow cells to attach for 4-6 hours.
-
Prepare Dosing Solution: Dilute the this compound stock solution in pre-warmed incubation medium to the final desired concentration (e.g., 1 µM). Keep the final DMSO concentration <0.1%.
-
Incubation: Remove the plating medium from the cells. Add the this compound-containing medium to initiate the experiment. Incubate at 37°C with 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours):
-
Remove the incubation medium (can be saved for extracellular metabolite analysis).
-
Wash the cell monolayer twice with ice-cold PBS to remove extracellular drug.
-
Add 200 µL of ice-cold 70:30 Acetonitrile:Water containing the internal standard to each well to lyse the cells and precipitate proteins.
-
-
Sample Processing:
-
Scrape the wells to ensure complete cell lysis.
-
Transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method optimized for the separation and detection of this compound, 2'-MeG, 2'-MeG-MP, and 2'-MeG-TP.
-
Quantify the concentration of each analyte against a standard curve prepared in a matched matrix (lysate from control cells).
-
Visualizations
Caption: Metabolic activation pathway of this compound in hepatocytes.
References
- 1. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2′-methylguanosine-5′-monophosphate, in the monkey and formulation optimization for human exposure | springermedicine.com [springermedicine.com]
- 3. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dls.com [dls.com]
- 6. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of Nucleotide Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of nucleotide analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of nucleotide analogs?
A1: The low oral bioavailability of nucleotide analogs primarily stems from two key factors:
-
High Polarity: Nucleotide analogs possess an ionizable phosphate (B84403) or phosphonate (B1237965) group, which is typically dianionic at physiological pH. This high polarity hinders their ability to passively diffuse across the lipophilic intestinal membrane.[1][2]
-
Metabolic Instability: If a nucleotide monophosphate analog manages to cross the intestinal barrier, it is susceptible to degradation by phosphohydrolases, such as phosphatases and 5'-nucleotidases, which cleave the phosphate group.[1]
Q2: What are the most common strategies to enhance the oral bioavailability of nucleotide analogs?
A2: Several strategies are employed to overcome the poor oral absorption of nucleotide analogs:
-
Prodrug Approaches: This is a widely successful strategy that involves masking the phosphate/phosphonate group with lipophilic moieties. These promoieties are designed to be cleaved intracellularly, releasing the active nucleotide analog.[1][3][4][5]
-
Nanoparticle Delivery Systems: Encapsulating nucleotide analogs within nanoparticles can protect them from enzymatic degradation in the gastrointestinal tract and improve their absorption.[6][7][8]
-
Use of Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, facilitating the paracellular or transcellular transport of polar drugs.[9][10][11]
-
Inhibition of Drug Metabolism: Co-administration of inhibitors of enzymes responsible for the degradation of nucleotide analogs can increase their systemic exposure.[7][12]
Q3: What is the "ProTide" technology, and how does it work?
A3: The ProTide (Pro-Nucleotide) approach is a highly successful prodrug strategy. It involves masking the phosphate or phosphonate group of a nucleotide analog with an aryl group and an amino acid ester.[13] This modification neutralizes the negative charge, increasing lipophilicity and facilitating cell penetration. Once inside the cell, the promoieties are cleaved by cellular enzymes to release the active nucleoside monophosphate.[13] This technology has led to the development of several FDA-approved antiviral drugs, including sofosbuvir (B1194449) and tenofovir (B777) alafenamide.[3][13]
Q4: Are there potential toxicity concerns associated with permeation enhancers?
A4: Yes, a major drawback of some permeation enhancers is their potential to cause toxicity and damage to the intestinal mucosa.[10] Ionic surfactants, while often potent enhancers, are generally considered more toxic than non-ionic surfactants because they can disrupt the permeability barrier at lower concentrations.[10] Therefore, it is crucial to carefully evaluate the "therapeutic window" of a permeation enhancer, where it demonstrates significant efficacy without causing marked toxicity.[14]
Troubleshooting Guides
Problem 1: Low cellular uptake of the synthesized prodrug in Caco-2 cell permeability assays.
| Possible Cause | Troubleshooting Step |
| Insufficient Lipophilicity | Synthesize analogs with more lipophilic promoieties (e.g., longer alkyl chains on the amino acid ester, different aromatic groups). |
| Premature Hydrolysis of the Prodrug | Assess the chemical and enzymatic stability of the prodrug in simulated gastric and intestinal fluids. Modify the promoieties to enhance stability while allowing for intracellular cleavage. The SATE (S-acyl-2-thioethyl) pronucleotide approach, for instance, has shown increased in vitro antiviral activity, but premature hydrolysis was observed during Caco-2 monolayer transport studies.[1] |
| Efflux by Transporters | Investigate if the prodrug is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-administer a known P-gp inhibitor (e.g., verapamil) to confirm. |
| Experimental Artifact | Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). Ensure proper pH and buffer conditions are maintained throughout the experiment. |
Problem 2: High variability in in vivo pharmacokinetic data after oral administration.
| Possible Cause | Troubleshooting Step |
| Food Effect | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption. |
| First-Pass Metabolism | Analyze plasma and tissue samples for the presence of metabolites. If significant first-pass metabolism is observed, consider co-administration with an appropriate enzyme inhibitor or redesigning the prodrug to be less susceptible to metabolism. |
| Poor Aqueous Solubility | Characterize the solubility of the compound at different pH values. If solubility is low, consider formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions. |
| Animal Handling and Dosing Errors | Ensure consistent and accurate oral gavage techniques. Use a sufficient number of animals per group to account for biological variability. |
Data Presentation
Table 1: Comparison of Oral Bioavailability of Nucleotide Analogs and their Prodrugs
| Parent Drug | Prodrug Strategy | Oral Bioavailability (%) | Reference |
| Acyclovir (ACV) | Valacyclovir (L-valyl ester prodrug) | 54 | [4] |
| Ganciclovir | Valganciclovir (L-valyl ester prodrug) | 60 | [5] |
| Tenofovir (PMPA) | Tenofovir Disoproxil Fumarate (TDF) | 25 | [1] |
| Tenofovir (PMPA) | Tenofovir Alafenamide (TAF) (ProTide) | >80 | [3] |
| Abacavir (ABC) | Methyl Alaninyl-phosphoramidate (ProTide) | Rapidly cleared from plasma, low oral bioavailability | [1] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a nucleotide analog or its prodrug.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, mannitol (B672) for low permeability)
-
LC-MS/MS for sample analysis
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect the final sample from the apical chamber.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
Visualizations
Caption: Experimental workflow for evaluating the oral bioavailability of nucleotide analog prodrugs.
Caption: Intracellular activation pathway of a ProTide prodrug.
Caption: Key factors influencing the oral bioavailability of nucleotide analogs.
References
- 1. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymer-based nanoparticles for the delivery of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]
- 14. ovid.com [ovid.com]
Stability of IDX184 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of IDX184 in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in biological samples like plasma and urine?
A1: The stability of this compound and its primary metabolite, 2'-methylguanosine (2'-MeG), has been documented in human plasma and urine under specific storage conditions. Adherence to these conditions is critical for accurate pharmacokinetic and pharmacodynamic studies.
Q2: What is the metabolic pathway of this compound?
A2: this compound is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-methylguanosine monophosphate (2'-MeG-MP).[1][2] In hepatocytes, it is converted to 2'-MeG-MP, which is then phosphorylated to the active antiviral agent, 2'-methylguanosine triphosphate (2'-MeG-TP). This metabolic activation is a key feature of its design to concentrate the active compound in the liver. The metabolism involves both cytochrome P450 (CYP450)-dependent and -independent processes.[3] The monophosphate and triphosphate forms are highly unstable in blood and are expected to be rapidly degraded by phosphatases to the corresponding nucleoside, 2'-MeG.[3]
Q3: Are there any known formulation issues with this compound?
A3: Early clinical development of this compound used capsule formulations. However, the encapsulation process was found to introduce low levels of a genotoxic impurity, ethylene (B1197577) sulfide. This led to the development of a tablet formulation with only trace levels of this impurity.[1] For research purposes, it is crucial to be aware of the formulation being used and any potential impurities.
Q4: How should I prepare stock solutions of this compound?
A4: While specific solubility data in various laboratory solvents is not publicly available, phosphoramidate prodrugs are often dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create concentrated stock solutions. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles. For aqueous-based assays, further dilutions should be made in the appropriate buffer immediately before use, ensuring the final concentration of the organic solvent is compatible with the experimental system.
Q5: I am seeing unexpected degradation of this compound in my in vitro experiments. What could be the cause?
A5: Unexpected degradation of this compound could be due to several factors:
-
pH Instability: Phosphoramidate prodrugs can be susceptible to hydrolysis at acidic or alkaline pH. Ensure the pH of your buffers and media is controlled and within a stable range for your experiment.
-
Enzymatic Degradation: If using cell lysates, tissue homogenates, or biological fluids that have not been heat-inactivated, endogenous enzymes such as esterases and phosphodiesterases could be degrading this compound.
-
Solvent Effects: The stability of this compound in your chosen solvent may be limited. It is advisable to minimize the time the compound is in solution, especially in aqueous-based solvents at room temperature or elevated temperatures.
-
Contamination: Contamination of reagents or labware with acids, bases, or enzymes could lead to degradation.
Troubleshooting Guides
Issue 1: High Variability in Potency Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution | Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation in assay medium | Minimize the pre-incubation time of this compound in aqueous assay buffers. Perform a time-course experiment to assess stability in your specific assay medium. |
| Inconsistent cell health | Ensure consistent cell seeding density and viability across experiments. |
Issue 2: Poor Recovery of this compound from Biological Matrices
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and processing | Process samples on ice as quickly as possible. Use appropriate anticoagulants and protease/phosphatase inhibitors if necessary. |
| Instability during storage | Adhere strictly to recommended storage conditions (-80°C for plasma, -20°C for urine).[3] |
| Inefficient extraction | Optimize the protein precipitation or liquid-liquid extraction method. Ensure the organic solvent used is appropriate for this compound. |
Data Presentation
Table 1: Stability of this compound and 2'-MeG in Human Plasma and Urine [3]
| Matrix | Analyte | Storage Condition | Stability Duration |
| Plasma | This compound & 2'-MeG | -80°C | Long-term: 441 days |
| 8°C | Short-term: at least 24 hours | ||
| -80°C to 8°C | 6 freeze-thaw cycles | ||
| Urine | This compound & 2'-MeG | -20°C | Long-term: 86 days |
| Ambient Temperature | Short-term: at least 24 hours | ||
| -20°C to Ambient | 6 freeze-thaw cycles |
Experimental Protocols
Protocol 1: General In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer (final concentration 100 mM), and water.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding 2 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube or plate for analysis by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the remaining percentage of this compound at each time point relative to the 0-minute time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Visualizations
References
Identifying and minimizing genotoxic impurities in IDX184 synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing genotoxic impurities (GTIs) during the synthesis of IDX184. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential genotoxic impurities (GTIs) of concern during this compound synthesis?
A1: Based on the synthetic route of this compound, which involves the preparation of a 2'-C-methylguanosine (2'-MeG) core followed by the formation of a phosphoramidate (B1195095) prodrug, several potential GTIs should be considered. These can be categorized based on their origin in the synthesis process. The primary concerns include:
-
Ethylene (B1197577) Sulfide (B99878): A potential impurity arising from the synthesis of the S-pivaloyl-2-thioethyl (tBuSATE) promoiety. It is a known mutagen and carcinogen. In similar large-scale syntheses, it has been controlled to levels below 10 ppm.
-
Pivaloyl Chloride: Used as a coupling reagent, pivaloyl chloride is a reactive acylating agent. While not classified as a carcinogen, its high reactivity warrants careful control of residual levels.
-
Carbon Tetrachloride: Utilized in the Atherton-Todd reaction, carbon tetrachloride is a known carcinogen and its use should be minimized or replaced if possible. Residual amounts must be carefully monitored.
-
Benzylamine: Used in the formation of the phosphoramidate linkage. While not typically considered a potent genotoxin, residual levels should be controlled.
-
Byproducts from 2'-C-methylguanosine synthesis: The multi-step synthesis of the 2'-MeG core may introduce impurities from starting materials, reagents, or side reactions. A thorough understanding of this synthesis is crucial for identifying potential GTIs.
Q2: What are the regulatory limits for these potential GTIs?
A2: The acceptable intake of GTIs is governed by the ICH M7 guideline, which introduces the concept of the Threshold of Toxicological Concern (TTC). For most GTIs, the TTC is set at 1.5 µ g/day for lifetime exposure. The permissible concentration in the final active pharmaceutical ingredient (API) is calculated based on the daily dose of the drug. For known potent carcinogens, a substance-specific risk assessment may be required to establish a lower limit.
Q3: How can I identify and quantify these GTIs in my synthesis batches?
A3: A combination of analytical techniques is necessary for the detection and quantification of potential GTIs at trace levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile and semi-volatile impurities like ethylene sulfide and carbon tetrachloride. Headspace GC-MS can be particularly effective for detecting trace levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is suitable for non-volatile or thermally labile impurities such as residual pivaloyl chloride (as its derivative), benzylamine, and potential byproducts from the nucleoside synthesis.
Method validation according to ICH Q2(R1) guidelines is essential to ensure the reliability of the analytical data.
Q4: What strategies can be implemented to minimize the levels of these GTIs?
A4: A multi-faceted approach is recommended to control GTIs:
-
Process Optimization: Carefully control reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of byproducts.
-
Purification: Employ appropriate purification techniques such as crystallization, chromatography, and distillation to effectively remove identified GTIs. For instance, a dual liquid-liquid extraction protocol has been shown to be effective in removing both polar and non-polar impurities in similar syntheses.[1]
-
Alternative Reagents: Where feasible, replace highly genotoxic reagents with safer alternatives.
-
Raw Material Control: Ensure the purity of starting materials and reagents to prevent the introduction of impurities.
-
Understanding Fate and Purge: Conduct studies to understand how potential GTIs behave in downstream processing steps to ensure their effective removal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Detection of Ethylene Sulfide above the acceptable limit in the final this compound product. | Incomplete reaction or carryover from the synthesis of the tBuSATE moiety. | - Review and optimize the purification steps for the tBuSATE intermediate. - Implement a final purification step for this compound that is effective at removing volatile impurities (e.g., high-vacuum drying, recrystallization from an appropriate solvent). - Develop a validated GC-MS method to monitor ethylene sulfide levels at intermediate stages. |
| High levels of residual Pivaloyl Chloride detected. | Inefficient quenching or purification after the coupling step. | - Ensure complete quenching of unreacted pivaloyl chloride. - Optimize the work-up and purification procedures (e.g., aqueous washes, crystallization) to remove pivalic acid (the hydrolysis product) and any remaining reagent. |
| Presence of unknown impurities in the 2'-C-methylguanosine intermediate. | Side reactions during the multi-step synthesis of the nucleoside core. | - Characterize the unknown impurities using techniques like LC-MS/MS and NMR. - Perform a structural assessment of the identified impurities for genotoxic potential (e.g., using in silico tools like DEREK Nexus). - If a potential GTI is identified, modify the synthetic steps to prevent its formation or implement a specific purification step for its removal. |
| Inconsistent results in GTI analysis. | Matrix effects from the this compound API or sample preparation issues. | - Optimize sample preparation to minimize matrix interference (e.g., solid-phase extraction, liquid-liquid extraction). - Use an internal standard to improve the accuracy and precision of the analytical method. - Perform method validation to demonstrate robustness. |
Quantitative Data Summary
| Potential Genotoxic Impurity | Typical Source in this compound Synthesis | ICH M7 Class (Anticipated) | Acceptable Limit (Example Calculation for a 100mg daily dose) | Recommended Analytical Technique |
| Ethylene Sulfide | Synthesis of tBuSATE promoiety | Class 1 or 2 | 15 ppm (based on 1.5 µ g/day TTC) | Headspace GC-MS |
| Carbon Tetrachloride | Atherton-Todd Reaction | Class 1 | 15 ppm (based on 1.5 µ g/day TTC) | Headspace GC-MS |
| Pivaloyl Chloride | Coupling Reagent | Class 3 | 15 ppm (based on 1.5 µ g/day TTC) | LC-MS/MS (as a derivative) |
| Benzylamine | Phosphoramidate formation | Class 3 or 5 | To be evaluated based on toxicological data | LC-MS/MS |
Note: The ICH M7 class and acceptable limits are illustrative and should be confirmed based on specific toxicological data and the final daily dose of this compound.
Experimental Protocols
Protocol 1: Detection of Ethylene Sulfide by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Sample Preparation: Accurately weigh 50 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Add an appropriate internal standard. Seal the vial immediately.
-
Instrumentation: Use a gas chromatograph equipped with a mass selective detector and a headspace autosampler.
-
HS Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 30 minutes
-
-
GC Conditions:
-
Column: DB-624 or equivalent
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for ethylene sulfide and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known ethylene sulfide concentrations. Calculate the concentration in the sample based on the peak area ratio to the internal standard.
Protocol 2: Analysis of Non-Volatile GTIs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water mixture). Filter the sample through a 0.22 µm filter.
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest from the API.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each potential GTI and internal standard.
-
-
Quantification: Prepare a calibration curve using standards of the target GTIs. Quantify the impurities in the sample based on the standard curve.
Visualizations
Caption: Workflow of this compound synthesis and potential points of genotoxic impurity formation.
Caption: Decision-making workflow for the control of genotoxic impurities.
Caption: Simplified signaling pathway of DNA damage by a genotoxic impurity.
References
Technical Support Center: Optimizing IDX184 Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IDX184 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a liver-targeted prodrug of 2'-C-methylguanosine monophosphate.[1][2] As a nucleotide analog, its triphosphate form acts as an alternative substrate inhibitor for the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase NS5B.[3] By incorporating into the viral RNA chain, it causes premature termination of transcription, thus inhibiting viral replication. The prodrug design facilitates efficient delivery to hepatocytes, the primary site of HCV replication, where it is converted to its active triphosphate form.[4]
Q2: What is a recommended starting concentration range for this compound in an HCV replicon assay?
A2: Based on available in vitro data, a good starting point for determining the effective concentration (EC50) of this compound in an HCV replicon assay is to test a concentration range from 1 nM to 1 µM. Published studies have shown potent activity in the low nanomolar range against various HCV genotypes.[5] A dose-response experiment is crucial to determine the optimal concentration for your specific replicon system and cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock into your cell culture medium to the final desired concentration immediately before use.
Q4: What is the maximum recommended final DMSO concentration in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in all experiments to account for any potential effects of the solvent on cell viability and viral replication.
Troubleshooting Guides
Issue 1: Lower than expected antiviral activity of this compound.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a comprehensive dose-response experiment with a wider range of this compound concentrations to accurately determine the EC50 value in your specific HCV replicon cell line.
-
-
Possible Cause 2: Cell Line Health and Passage Number.
-
Solution: Ensure that the replicon cells are healthy and within a low passage number. High passage numbers can lead to reduced replicon replication efficiency and altered drug sensitivity.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific stability data for this compound in cell culture media is limited, it is best practice to replenish the media with fresh compound every 48-72 hours for longer-term experiments.
-
Issue 2: High cytotoxicity observed at effective antiviral concentrations.
-
Possible Cause 1: Solvent (DMSO) Toxicity.
-
Solution: Ensure the final DMSO concentration is within the recommended non-toxic range (≤0.5%). Run a DMSO-only toxicity control to determine the tolerance of your cell line.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo). This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the therapeutic window of the compound.
-
-
Possible Cause 3: Off-target effects.
-
Solution: While this compound is designed to be a specific inhibitor of HCV polymerase, high concentrations may lead to off-target effects. Correlate the observed cytotoxicity with the inhibition of viral replication to ensure the antiviral effect is not simply a result of cell death.
-
Issue 3: High variability in experimental results.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Optimize and standardize the cell seeding density for your assays. Uneven cell distribution can lead to significant variations in both replicon activity and cell viability.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: To minimize edge effects, avoid using the outer wells of multi-well plates for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Possible Cause 3: Reagent and Assay Variability.
-
Solution: Ensure all reagents are properly prepared and stored. Use calibrated pipettes and follow a standardized protocol for all assay steps, including incubation times and reader settings.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Different HCV Genotypes
| HCV Genotype | Replicon System | EC50 (nM) | EC90 (nM) | Reference |
| 1b | Luciferase Reporter | 4.3 ± 1.5 | 18 ± 5 | [5] |
| 1a | Luciferase Reporter | 11 ± 3 | 45 ± 12 | [5] |
| 2a | Luciferase Reporter | 2.5 ± 0.8 | 10 ± 3 | [5] |
| 3a | Luciferase Reporter | 8.1 ± 2.2 | 33 ± 9 | [5] |
| 4a | Luciferase Reporter | 3.7 ± 1.1 | 15 ± 4 | [5] |
Table 2: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Huh-7 | MTS | > 100 | [5] |
| HepG2 | MTS | > 100 | [5] |
| Actively Dividing Human Lymphocytes | [3H]Thymidine Uptake | > 100 | [5] |
| Human Bone Marrow Progenitor Cells | Colony Formation | > 10 | [5] |
Experimental Protocols
Protocol 1: Determination of EC50 using an HCV Replicon Luciferase Assay
-
Cell Seeding:
-
Trypsinize and resuspend HCV replicon cells (e.g., Huh-7 harboring a genotype 1b luciferase replicon) in complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete DMEM to achieve final concentrations ranging from 1 µM down to low nanomolar concentrations.
-
Include a vehicle control (0.5% DMSO in medium) and a positive control (e.g., another known HCV inhibitor).
-
Remove the existing medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Following incubation, perform a luciferase assay using a commercial kit (e.g., Bright-Glo™ Luciferase Assay System) according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal of treated wells to the vehicle control (set as 100% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Determination of CC50 using an MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed Huh-7 cells (or another relevant cell line) in a 96-well clear plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM, typically at higher concentrations than those used for the antiviral assay (e.g., from 100 µM downwards).
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the existing medium and add 100 µL of the this compound-containing medium to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Workflow for determining the EC50 of this compound.
Caption: Troubleshooting logic for low antiviral activity.
References
- 1. IDX-184 is a superior HCV direct-acting antiviral drug: a QSAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of this compound, a Nucleotide Prodrug Polymerase Inhibitor, with Other Classes of HCV Inhibitors is Additive to Synergistic in the HCV Replicon in vitro [natap.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Cytochrome P450-Dependent Metabolism of IDX184
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytochrome P450 (CYP450)-dependent metabolism of the nucleotide prodrug IDX184.
Frequently Asked Questions (FAQs)
Q1: What is the role of cytochrome P450 enzymes in the metabolism of this compound?
A1: this compound is a liver-targeted nucleotide prodrug of 2'-methylguanosine (2'-MeG). Its metabolic activation to the pharmacologically active monophosphate form (2'-MeG-MP) is a critical step. In vitro studies have indicated that this conversion occurs predominantly in hepatocytes and involves both cytochrome P450 (CYP450)-dependent and -independent pathways.[1][2][3] The CYP450-dependent pathway contributes to the oxidative metabolism of the prodrug moiety, facilitating the release of 2'-MeG-MP.
Q2: Which specific CYP450 enzymes are responsible for metabolizing this compound?
A2: While it is known that CYP450 enzymes are involved, the complete metabolic pathway of this compound has not been fully elucidated in publicly available literature.[1] Identifying the specific CYP isoforms responsible for this compound metabolism is crucial for predicting potential drug-drug interactions.[4][5] This is typically achieved through "reaction phenotyping" studies.[4][6]
Q3: What are the main metabolites of this compound?
A3: The primary metabolite of interest is the active moiety, 2'-methylguanosine monophosphate (2'-MeG-MP), which is subsequently phosphorylated to the active triphosphate form (2'-MeG-TP) by cellular kinases.[1] The nucleoside, 2'-methylguanosine (2'-MeG), is also a significant metabolite observed in plasma and urine.[1][2] Further metabolism by CYP450 enzymes may lead to the formation of various oxidized metabolites from the prodrug components.
Q4: Why is it important to study the CYP450-dependent metabolism of this compound?
A4: Understanding the CYP450-mediated metabolism of this compound is critical for several reasons:
-
Drug-Drug Interactions (DDIs): Co-administration of drugs that inhibit or induce the specific CYP enzymes responsible for this compound metabolism can alter its activation rate and efficacy, or lead to toxic accumulation of the prodrug or its metabolites.[5][7]
-
Pharmacokinetic Variability: Genetic polymorphisms in CYP enzymes can lead to inter-individual differences in drug metabolism, affecting both the efficacy and safety of this compound.[7][8]
-
Regulatory Requirements: Regulatory agencies require the identification of metabolic pathways for new drug candidates, especially the contribution of enzymes to clearance when it exceeds 25%.[1]
Troubleshooting Guides
This section addresses common issues that may arise during the in vitro investigation of this compound metabolism.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in metabolite formation between experiments. | Inconsistent incubation conditions (temperature, pH, buffer composition). Pipetting errors. Variability in the activity of human liver microsome (HLM) batches. | Standardize all experimental parameters.[9] Use calibrated pipettes and consistent techniques. Qualify each new batch of HLMs with known probe substrates. |
| No or very low metabolism of this compound observed in HLM incubations. | This compound may be a low-turnover compound. Insufficient concentration of cofactors (NADPH). The primary metabolic pathway is not CYP-mediated. | Increase incubation time or protein concentration.[5] Ensure NADPH is fresh and at an optimal concentration. Consider using hepatocytes, which contain a broader range of metabolic enzymes.[1] |
| Conflicting results between recombinant CYP and chemical inhibition assays. | The chemical inhibitor used may not be specific for the intended CYP isoform at the concentration used.[10][11] The recombinant CYP system may lack necessary co-factors or have different activity compared to native enzymes in microsomes. | Verify inhibitor selectivity and use the lowest effective concentration. Use multiple, structurally different inhibitors for the same enzyme. Confirm results with complementary methods like antibody inhibition.[9] |
| Difficulty in identifying and quantifying metabolites using LC-MS/MS. | Low abundance of metabolites. Matrix effects from the incubation mixture suppressing the signal.[6] Co-elution with other components. | Optimize sample preparation to enrich metabolites and remove interfering substances.[6] Develop a sensitive and specific LC-MS/MS method with appropriate internal standards. Use high-resolution mass spectrometry for structural elucidation.[12][13] |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the CYP450-dependent metabolism of this compound.
Protocol 1: Reaction Phenotyping using Recombinant Human CYP Enzymes
Objective: To identify which individual CYP450 isoforms are capable of metabolizing this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) and control insect cell microsomes without CYP expression.[4]
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer.
-
Add the recombinant CYP enzyme to each well (typically 10-50 pmol/mL). Include a negative control with microsomes lacking CYP enzymes.
-
Add this compound to each well to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold ACN containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the depletion of this compound and the formation of metabolites using a validated LC-MS/MS method.[12]
Protocol 2: Chemical Inhibition Assay in Human Liver Microsomes (HLM)
Objective: To determine the relative contribution of major CYP isoforms to the metabolism of this compound in a more physiologically relevant system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Specific chemical inhibitors for major CYP isoforms (see table below).[10][11]
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of this compound and each chemical inhibitor.
-
In a 96-well plate, add HLMs (0.2-1 mg/mL protein) and potassium phosphate buffer.
-
Add the specific chemical inhibitor to the designated wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Add this compound to each well.
-
Pre-incubate for another 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a time determined from preliminary linear rate experiments.
-
Terminate the reaction with cold ACN containing an internal standard.
-
Process the samples as described in Protocol 1 and analyze by LC-MS/MS.
-
Calculate the percent inhibition of this compound metabolism for each inhibitor.
| CYP Isoform | Selective Chemical Inhibitor |
| CYP1A2 | Furafylline |
| CYP2B6 | Ticlopidine |
| CYP2C8 | Montelukast |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4/5 | Ketoconazole |
| Note: The selectivity of chemical inhibitors is concentration-dependent. It is crucial to use concentrations that are selective for the target enzyme.[11] |
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that would be obtained from the experiments described above.
Table 1: Hypothetical Kinetic Parameters for this compound Metabolism by Recombinant CYP Isoforms
| CYP Isoform | Vmax (pmol/min/pmol CYP) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
| CYP1A2 | 5.2 | 25 | 0.21 |
| CYP2C8 | 15.8 | 12 | 1.32 |
| CYP2D6 | 2.1 | 50 | 0.04 |
| CYP3A4 | 45.3 | 8 | 5.66 |
| Other CYPs | < 1.0 | ND | < 0.02 |
| ND: Not determined due to low activity. |
Table 2: Hypothetical Percentage Inhibition of this compound Metabolism in HLMs
| Inhibitor | Target CYP | Concentration (µM) | % Inhibition of this compound Metabolism |
| Furafylline | CYP1A2 | 10 | 15% |
| Ticlopidine | CYP2B6/2C19 | 1 | 5% |
| Montelukast | CYP2C8 | 1 | 35% |
| Sulfaphenazole | CYP2C9 | 10 | <5% |
| Quinidine | CYP2D6 | 1 | <5% |
| Ketoconazole | CYP3A4/5 | 1 | 65% |
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic activation pathway of this compound.
Experimental Workflow for CYP Reaction Phenotyping
Caption: General workflow for CYP450 reaction phenotyping.
References
- 1. criver.com [criver.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 5. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 6. ijrpr.com [ijrpr.com]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The combination of chemical and antibody inhibitors for superior P450 3A inhibition in reaction phenotyping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of IDX184 and R7128 as Inhibitors of Hepatitis C Virus
For researchers and professionals in the field of drug development, the pursuit of effective Hepatitis C Virus (HCV) inhibitors has been a significant focus. Among the promising targets for antiviral therapy is the NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication. This guide provides a detailed, objective comparison of two such inhibitors: IDX184 and R7128 (also known as Mericitabine).
Mechanism of Action: Nucleotide Analog Inhibition
Both this compound and R7128 are classified as nucleoside analog inhibitors. They function as prodrugs, which are inactive compounds that are metabolized within the host cell into their active antiviral forms.
This compound is a liver-targeted nucleotide prodrug of 2'-methylguanosine.[1][2] This targeted delivery is designed to increase the concentration of the active compound in hepatocytes, the primary site of HCV replication, thereby maximizing efficacy and minimizing potential systemic side effects.[1][2][3] Once inside the liver cells, this compound is converted to its active triphosphate form, 2'-methylguanosine triphosphate. This active metabolite then competes with the natural guanosine (B1672433) triphosphate for incorporation into the nascent viral RNA strand by the NS5B polymerase. The incorporation of the modified nucleoside results in chain termination, thus halting viral replication.[2][3]
R7128 (Mericitabine) is a prodrug of PSI-6130, a cytidine (B196190) nucleoside analog.[4] Similar to this compound, R7128 is metabolized intracellularly to its active 5'-triphosphate form. This active form then acts as a substrate for the HCV NS5B polymerase.[5] Its incorporation into the growing RNA chain prevents further elongation, effectively terminating viral RNA synthesis.[5]
The mechanism of action for both inhibitors, being nucleotide analogs that target the highly conserved active site of the NS5B polymerase, theoretically provides a high genetic barrier to the development of resistance.[2]
Comparative Efficacy from Clinical Trials
Both this compound and R7128 have undergone clinical evaluation, demonstrating antiviral activity in patients with chronic HCV infection. The following table summarizes key findings from these trials.
| Feature | This compound | R7128 (Mericitabine) |
| Drug Class | Nucleotide Analog NS5B Polymerase Inhibitor | Nucleoside Analog NS5B Polymerase Inhibitor |
| Target | HCV NS5B Polymerase | HCV NS5B Polymerase |
| Mechanism | Chain Terminator | Chain Terminator |
| Trial Phase & Regimen | Phase IIb (in combination with PegIFN/RBV) | Phase I (monotherapy and in combination with Pegasys/Copegus) |
| Patient Population | Treatment-naïve, Genotype 1 HCV | Treatment-naïve and prior non-responders, Genotype 1, 2, and 3 HCV |
| Viral Load Reduction (Monotherapy) | -0.5 to -0.7 log10 IU/mL after 3 days (25-100 mg once daily)[2][6][7] | Mean decrease of 2.7 log10 IU/mL after 14 days (1500 mg twice daily)[4][8] |
| Viral Load Reduction (Combination Therapy) | 73% of patients had undetectable virus at 12 weeks (100mg dose with PegIFN/RBV)[1] | 85% of patients achieved undetectable HCV RNA at 4 weeks (1500mg with Pegasys/Copegus)[8] |
| Key Clinical Observation | Well-tolerated with no serious adverse events associated with therapy in short-term studies.[1][2][6][7] | Generally safe and well-tolerated in short-term studies.[8] |
In Vitro Potency and Resistance Profile
A crucial aspect of any antiviral drug is its in vitro potency and its susceptibility to the development of resistance.
| Feature | This compound | R7128 (Mericitabine) |
| In Vitro Potency (EC50/IC50) | In vitro studies showed this compound to be approximately 10-fold more potent than its parent nucleoside, 2'-MeG, in inhibiting HCV replication in replicon assays.[3] Specific EC50/IC50 values are not widely reported in the public domain. | Not widely reported in the public domain. |
| Primary Resistance Mutation | No resistance mutations were detected in clinical studies.[2][6][7] A high barrier to resistance is suggested.[1] | The S282T substitution in the NS5B polymerase is the primary resistance mutation identified in vitro.[1] |
| Impact of Resistance Mutation | Not applicable based on available data. | The S282T mutation reduces the replication capacity of the virus to about 15% of the wild-type.[1] |
| Clinical Resistance | No resistance-associated mutations were detected in clinical trials.[2][6][7] | No evidence of genotypic resistance was detected in over 600 patients from Phase I/II trials.[1] |
A Quantitative Structure-Activity Relationship (QSAR) modeling study suggested that IDX-184 may be a more potent inhibitor of HCV NS5B polymerase compared to R7128, sofosbuvir, and ribavirin.[9]
Experimental Protocols
The evaluation of HCV inhibitors like this compound and R7128 relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HCV NS5B polymerase.
Materials:
-
Recombinant purified HCV NS5B polymerase
-
RNA template (e.g., poly(A) or a heteropolymeric template)
-
RNA primer (e.g., oligo(U))
-
Nucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³³P]UTP) or fluorescently labeled
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Test compounds (this compound, R7128) serially diluted in DMSO
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation counter or fluorescence reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and primer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the NS5B polymerase to the wells and incubate briefly to allow for compound binding.
-
Initiate the polymerase reaction by adding the mixture of NTPs (including the labeled NTP).
-
Allow the reaction to proceed at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized, labeled RNA strands.
-
Wash the filter plate to remove unincorporated labeled NTPs.
-
Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within a human hepatoma cell line.
Objective: To determine the 50% effective concentration (EC50) of a test compound against HCV replication in a cellular environment.
Materials:
-
Human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon. The replicon RNA often contains a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase).[3]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Test compounds (this compound, R7128) serially diluted in DMSO.
-
Reagents for quantifying HCV replication (e.g., luciferase assay substrate or reagents for RT-qPCR).
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT).
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plates for a period that allows for multiple rounds of replication (e.g., 72 hours).
-
To determine the EC50, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
To determine cytotoxicity (CC50), use a parallel plate of cells and measure cell viability.
-
Normalize the replicon signal to the cell viability data.
-
Plot the percentage of replication inhibition against the compound concentration and calculate the EC50 value. The selectivity index (SI) is calculated as CC50/EC50.
Conclusion
Both this compound and R7128 represented significant advancements in the development of direct-acting antivirals for HCV by targeting the NS5B polymerase. Their mechanism as nucleotide/nucleoside analogs provides a high barrier to resistance, a desirable characteristic for antiviral therapies. Clinical data demonstrated potent viral load reduction for both compounds. While a direct head-to-head comparison of in vitro potency is limited by the availability of public data for this compound, a modeling study suggested a potential advantage for this compound. The primary in vitro resistance mutation for R7128, S282T, is associated with reduced viral fitness and was not observed in early clinical trials, highlighting the high resistance barrier of this class of inhibitors. The information and protocols provided in this guide offer a comprehensive comparative overview to aid researchers in the ongoing effort to develop novel and effective HCV therapies.
References
- 1. Resistance to mericitabine, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. Pharmasset, Inc. Adds Two Cohorts to R7128 Hepatitis C Study - BioSpace [biospace.com]
- 5. apexbt.com [apexbt.com]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Selection and Characterization of Drug-Resistant HCV Replicons In Vitro with a Flow Cytometry-Based Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
A Comparative Guide to the Resistance Profile of IDX184 and Other NS5B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the resistance profile of IDX184, an investigational nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, with other approved and investigational NS5B inhibitors. The information presented is based on available in vitro and clinical data, offering a valuable resource for researchers in the field of HCV drug development.
Executive Summary
This compound demonstrates a high barrier to resistance, a characteristic feature of nucleoside/nucleotide analog NS5B inhibitors. The primary resistance-associated substitution (RAS) identified for this compound is the S282T mutation in the NS5B polymerase, which confers a moderate level of resistance. Notably, in short-term clinical studies, no this compound-associated resistance mutations have been detected in treated patients. This profile compares favorably with other NS5B inhibitors, particularly non-nucleoside inhibitors (NNIs), which generally have a lower barrier to resistance and a broader spectrum of associated mutations.
Comparative Resistance Profiles of NS5B Inhibitors
The development of resistance is a critical factor in the long-term efficacy of antiviral therapies. NS5B polymerase inhibitors are broadly classified into two categories: nucleoside/nucleotide analog inhibitors (NIs) and non-nucleoside inhibitors (NNIs). These classes exhibit distinct resistance profiles.
Nucleoside/Nucleotide Analog Inhibitors (NIs) , such as this compound and sofosbuvir, target the highly conserved catalytic site of the NS5B polymerase. This mechanism of action generally results in a high barrier to resistance, as mutations in this site can compromise the polymerase's essential function and, consequently, viral fitness.
Non-Nucleoside Inhibitors (NNIs) , including dasabuvir (B606944) and beclabuvir, bind to allosteric sites on the NS5B polymerase. These sites are less conserved, leading to a lower genetic barrier to resistance, where single amino acid substitutions can confer high-level resistance.
The following table summarizes the key resistance-associated substitutions and the corresponding fold change in EC50 for this compound and other selected NS5B inhibitors.
| Inhibitor Class | Inhibitor | Key Resistance-Associated Substitution(s) | Fold Change in EC50 (in vitro) | Genotype Specificity of Resistance |
| Nucleotide Analog | This compound | S282T | ~10 | Pan-genotypic |
| Nucleotide Analog | Sofosbuvir | S282T | 2-18 | Pan-genotypic |
| Non-Nucleoside | Dasabuvir | C316Y, M414T, Y448H, S556G | >100 for some mutations | Primarily Genotype 1 |
| Non-Nucleoside | Beclabuvir | P495L/S/A | >100 for some mutations | Primarily Genotype 1 |
Data Interpretation: The fold change in EC50 represents the factor by which the concentration of the drug must be increased to inhibit 50% of viral replication in the presence of a specific mutation compared to the wild-type virus. A higher fold change indicates a greater level of resistance.
In Vitro Resistance Profile of this compound
In vitro studies using HCV replicon systems have been instrumental in characterizing the resistance profile of this compound. The primary mutation that confers resistance to the active metabolite of this compound, INX-08189, is the S282T substitution in the NS5B polymerase. This mutation results in an approximately 10-fold decrease in susceptibility[1].
It is important to note that while S282T is the signature resistance mutation for 2'-C-methylribonucleoside analogs, its impact on this compound is moderate. Furthermore, no other significant resistance mutations have been consistently selected for in vitro.
Clinical Resistance Profile of this compound
Clinical data on the resistance profile of this compound is primarily from a short-term, 3-day monotherapy study in treatment-naïve patients with genotype 1 HCV infection. In this study, population sequencing of the NS5B gene from pre- and post-treatment samples revealed no detectable resistance mutations associated with this compound administration[2][3]. This finding in a clinical setting supports the high barrier to resistance observed in vitro.
Cross-Resistance
Cross-resistance is a phenomenon where a mutation that confers resistance to one drug also confers resistance to other drugs in the same class.
-
Within Nucleoside/Nucleotide Analogs: The S282T mutation is known to confer cross-resistance among several 2'-C-methylated nucleoside analogs. Therefore, it is anticipated that viruses harboring the S282T mutation would exhibit reduced susceptibility to both this compound and sofosbuvir.
-
Between NIs and NNIs: Generally, there is no cross-resistance between nucleoside/nucleotide inhibitors and non-nucleoside inhibitors. This is because they bind to different sites on the NS5B polymerase. For instance, dasabuvir retains full activity against replicons containing the S282T mutation[2].
Experimental Protocols
The following section details the general methodologies used in the key experiments cited for determining the resistance profiles of NS5B inhibitors.
HCV Replicon Assay for EC50 Determination
This assay is a cell-based method used to quantify the antiviral activity of a compound by measuring the inhibition of HCV RNA replication.
Objective: To determine the half-maximal effective concentration (EC50) of an antiviral compound.
Materials:
-
Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b). These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection of replicon-containing cells).
-
Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells containing the HCV replicon into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control (an inhibitor with known activity).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of HCV Replication:
-
For replicons with a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer. The luminescent signal is directly proportional to the level of HCV RNA replication.
-
Alternatively, HCV RNA levels can be quantified by real-time RT-PCR.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in HCV replication, using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
In Vitro Resistance Selection Studies
This method is used to identify viral mutations that confer resistance to an antiviral compound.
Objective: To select for and identify resistance-associated substitutions.
Procedure:
-
Long-term Culture: Culture HCV replicon-containing cells in the presence of the test compound at a concentration that is a multiple of its EC50 (e.g., 5x, 10x, or 100x EC50).
-
Colony Selection: After several weeks of culture, individual cell colonies that have survived and are able to replicate in the presence of the drug are isolated.
-
Expansion and Phenotypic Analysis: Expand the selected resistant colonies and determine the EC50 of the test compound against these resistant replicons to confirm the resistance phenotype.
-
Genotypic Analysis: Extract RNA from the resistant colonies and sequence the NS5B gene to identify any amino acid substitutions compared to the wild-type replicon.
Site-Directed Mutagenesis
This technique is used to confirm that a specific mutation identified in resistance selection studies is indeed responsible for the observed resistance.
Objective: To introduce specific mutations into the wild-type replicon to assess their impact on drug susceptibility.
Procedure:
-
Mutagenesis: Introduce the desired mutation(s) into the NS5B coding region of a wild-type replicon plasmid using a site-directed mutagenesis kit.
-
In Vitro Transcription and Transfection: Generate RNA transcripts from the mutated plasmid and transfect them into Huh-7 cells.
-
EC50 Determination: Establish stable cell lines containing the mutant replicons and determine the EC50 of the test compound as described in the HCV Replicon Assay protocol.
-
Fold-Change Calculation: Calculate the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
Visualizing the Landscape of NS5B Inhibition and Resistance
The following diagrams illustrate key concepts related to NS5B inhibition and the development of resistance.
Caption: Binding sites of different classes of NS5B inhibitors.
Caption: General pathway for the development of antiviral resistance.
Caption: Workflow for determining the in vitro resistance profile.
Conclusion
This compound exhibits a favorable resistance profile characterized by a high barrier to resistance and the requirement of the S282T mutation for a moderate reduction in susceptibility. The absence of clinically detected resistance in short-term studies is encouraging. This profile, common to nucleoside/nucleotide analog inhibitors, distinguishes it from non-nucleoside inhibitors that are more prone to the development of high-level resistance from single mutations. Further clinical studies with longer treatment durations are necessary to fully elucidate the in vivo resistance profile of this compound. This guide provides a foundational understanding for researchers and drug development professionals engaged in the ongoing effort to combat hepatitis C.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Genetic Barriers and Pathways towards Resistance of Selective Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of IDX184 and Other Guanosine Analogs for Hepatitis C Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational guanosine (B1672433) nucleotide analog IDX184 with other notable guanosine and nucleotide analogs developed for the treatment of Hepatitis C Virus (HCV) infection. This objective analysis is supported by available preclinical and clinical data to aid in the evaluation of their therapeutic potential.
Executive Summary
This compound is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine (2'-MeG), designed to efficiently deliver the active triphosphate form to hepatocytes, the primary site of HCV replication. Like other nucleoside/nucleotide analogs, its mechanism of action involves the inhibition of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication, leading to chain termination of the nascent viral RNA.
This guide compares this compound with other key guanosine analogs that have been in clinical development, including AL-611 and BMS-986094, as well as the widely used uridine (B1682114) nucleotide analog, sofosbuvir. The clinical development of this compound was ultimately halted, not due to direct findings of toxicity with the compound itself, but as a precautionary measure following severe cardiac-related adverse events observed with a competitor's nucleotide polymerase inhibitor, BMS-986094.[1]
Mechanism of Action: Targeting the HCV NS5B Polymerase
Guanosine and other nucleotide analogs are designed as mimics of the natural substrates for the HCV NS5B polymerase. As prodrugs, they are metabolized within hepatocytes to their active triphosphate form. This active metabolite is then incorporated into the growing viral RNA chain by the NS5B polymerase. The modification in the sugar moiety of these analogs prevents the addition of the next nucleotide, leading to premature chain termination and inhibition of viral replication.
Comparative In Vitro Efficacy
The in vitro antiviral activity of these compounds is typically evaluated using two key assays: the HCV replicon assay, which measures the half-maximal effective concentration (EC50) in a cellular context, and the NS5B polymerase inhibition assay, which measures the half-maximal inhibitory concentration (IC50) of the active triphosphate form of the drug against the purified enzyme.
HCV Replicon Assay (EC50)
The HCV replicon system utilizes human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic HCV RNA that can replicate autonomously. The potency of antiviral compounds is determined by measuring the reduction in viral RNA replication, often quantified using a reporter gene like luciferase.
| Compound | HCV Genotype | Cell Line | EC50 (nM) | Citation(s) |
| This compound | 1b | Huh-7 | ~10-35 | [2] |
| AL-611 | 1b | Huh-7 | 5 | [3][4] |
| AT-527 (AT-511) | 1a | Huh-7 | 12 | [2] |
| 1b | Huh-7 | 10 | [2] | |
| 2a | Huh-7 | 0.9 | [2] | |
| 3a | Huh-7 | 81 | [5] | |
| 4a | Huh-7 | 102 | [5] | |
| BMS-986094 | 1a | Huh-7 | 12 | [2] |
| 1b | Huh-7 | 10 | [2] | |
| 2a | Huh-7 | 0.9 | [2] | |
| Sofosbuvir | 1a | Huh-7 | 62 (median) | [5] |
| 1b | Huh-7 | 102 (median) | [5] | |
| 2a | Huh-7 | 29 (median) | [5] | |
| 3a | Huh-7 | 81 (median) | [5] | |
| 4a | Huh-7 | 130 (mean) | [6] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
NS5B Polymerase Inhibition Assay (IC50)
This assay measures the ability of the active triphosphate form of the compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
| Compound (Active Triphosphate) | HCV Genotype | IC50 (µM) | Citation(s) |
| 2'-MeG-TP (from this compound) | Not Specified | Not available in searched documents | |
| AL-611-TP | Not Specified | as low as 0.13 | [3] |
| AT-9010 (from AT-527) | Not Specified | 0.15 | [7] |
| 2'-C-Me-GTP (from BMS-986094) | Not Specified | Not available in searched documents | |
| GS-461203 (from Sofosbuvir) | 1b | 0.7 - 2.6 | [5][8] |
| 2a | 0.7 - 2.8 | [8][9] | |
| 3a | 0.7 | [9] | |
| 4a | 2.6 | [9] |
Preclinical and Clinical Pharmacokinetics
The pharmacokinetic profiles of these prodrugs are crucial for delivering sufficient concentrations of the active triphosphate to the liver.
| Parameter | This compound | AL-611 | AT-527 | BMS-986094 | Sofosbuvir |
| Prodrug Half-life (t1/2) | ~1 hour[10] | Not Available | ~0.4 hours | Not Available | ~0.4 hours[11] |
| Active Metabolite Half-life (t1/2) | 18-43 hours (2'-MeG)[10] | Not Available | >20 hours (AT-273)[12] | Not Available | ~27 hours (GS-331007)[11] |
| Primary Route of Excretion | Renal (for 2'-MeG)[10] | Not Available | Renal (for AT-273)[13] | Not Available | Renal (for GS-331007)[14] |
| Oral Bioavailability | Low absorption but >90% hepatic extraction[15][16] | Not Available | ~65% (fraction absorbed)[13] | Not Available | ~92%[17] |
Clinical Efficacy: Viral Load Reduction
Clinical trials provide the most direct measure of a drug's antiviral activity in patients. The data below shows the mean reduction in HCV RNA levels from baseline after a short duration of monotherapy or combination therapy.
| Compound | Dose | Duration | HCV Genotype | Mean Log10 HCV RNA Reduction | Citation(s) |
| This compound | 50 mg QD + PegIFN/RBV | 14 days | 1 | -2.7 | [18][19] |
| 100 mg QD + PegIFN/RBV | 14 days | 1 | -4.2 | [18][19] | |
| AT-527 | 553 mg (free base) QD | 7 days | 1b | -4.4 | [20] |
| 553 mg (free base) QD | 7 days | 3 | -4.5 | [20] | |
| Sofosbuvir | 400 mg QD + Ribavirin (B1680618) | 12 weeks | 2 | Sustained Virologic Response in most patients | [21][22] |
| 400 mg QD + Ribavirin | 24 weeks | 3 | Sustained Virologic Response in most patients | [21][22] |
Note: Clinical trial designs and patient populations vary, affecting direct comparability.
Experimental Protocols
HCV Replicon Assay (Luciferase-based)
This protocol outlines a general method for determining the EC50 value of a compound against HCV replication using a luciferase reporter replicon system.
Detailed Method:
-
Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Cell Seeding: Plate the cells in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO and add them to the cells. Ensure the final DMSO concentration is non-toxic.
-
Incubation: Incubate the plates for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a vehicle control (DMSO alone) and plot the percentage of inhibition against the compound concentration. The EC50 value is determined using a non-linear regression analysis.
NS5B Polymerase Inhibition Assay (Radioactive Nucleotide Incorporation)
This protocol describes a general method for determining the IC50 value of the active triphosphate form of a nucleoside analog against the HCV NS5B polymerase.
Detailed Method:
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a synthetic RNA template/primer, and a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Addition: Add varying concentrations of the triphosphate form of the test compound.
-
Initiation of Reaction: Start the reaction by adding a mixture of unlabeled nucleotides and a radiolabeled nucleotide (e.g., [α-³³P]UTP).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized radiolabeled RNA.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or by gel electrophoresis followed by phosphorimaging.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrated potent anti-HCV activity in preclinical studies and early clinical trials, with a favorable pharmacokinetic profile supporting once-daily dosing. Its liver-targeting design was intended to maximize efficacy while minimizing systemic side effects. Head-to-head in vitro data suggests that other guanosine analogs, such as AL-611 and AT-527, may have comparable or even greater potency against certain HCV genotypes. The development of this compound was discontinued (B1498344) due to safety concerns within the broader class of nucleotide polymerase inhibitors, specifically the cardiotoxicity observed with BMS-986094. This highlights the critical importance of thorough safety assessments for this class of antiviral compounds. While sofosbuvir, a uridine analog, has become a cornerstone of HCV treatment, the exploration of guanosine analogs like this compound has provided valuable insights into the structure-activity relationships and potential liabilities of targeting the HCV NS5B polymerase.
References
- 1. Bristol Myers Squibb - Bristol-Myers Squibb Discontinues Development of BMS-986094, an Investigational NS5B Nucleotide for the Treatment of Hepatitis C [news.bms.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2′-methylguanosine-5′-monophosphate, in the monkey and formulation optimization for human exposure | springermedicine.com [springermedicine.com]
- 16. Pharmacokinetics of this compound, a liver-targeted oral prodrug of 2'-methylguanosine-5'-monophosphate, in the monkey and formulation optimization for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]
- 19. Idenix Pharmaceuticals, Inc. Hep C Drugs On Clinical Hold On Safety Concerns - BioSpace [biospace.com]
- 20. Safety, Pharmacokinetics, and Antiviral Activity of AT-527, a Novel Purine Nucleotide Prodrug, in Hepatitis C Virus-Infected Subjects with or without Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medscape.com [medscape.com]
- 22. Sofosbuvir and ribavirin in HCV genotypes 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of IDX184 and Other HCV Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of IDX184, a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, against other key polymerase inhibitors. The data presented is intended to offer a clear, objective overview supported by experimental details to aid in research and development efforts.
Executive Summary
This compound is a liver-targeted prodrug of 2'-methylguanosine monophosphate (2'-MeG) designed to efficiently deliver the active triphosphate form to hepatocytes. This active metabolite acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), halting viral replication. This guide compares the in vitro efficacy of this compound with other notable NS5B inhibitors, including the nucleoside/nucleotide analogs sofosbuvir (B1194449) and mericitabine, and the non-nucleoside inhibitors dasabuvir (B606944) and setrobuvir.
Data Presentation: In Vitro Potency of HCV Polymerase Inhibitors
The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and other polymerase inhibitors against various HCV genotypes in replicon assays and enzymatic assays, respectively. EC50 values represent the concentration of a drug that is required for 50% inhibition of HCV RNA replication in cell-based replicon systems, a key measure of antiviral activity in a cellular context. IC50 values measure the concentration of an inhibitor required to reduce the activity of the isolated NS5B polymerase enzyme by 50%.
Table 1: Comparative In Vitro Potency (EC50) of HCV Polymerase Inhibitors in Replicon Assays
| Inhibitor | Class | HCV Genotype 1a (EC50, nM) | HCV Genotype 1b (EC50, nM) | Other Genotypes (EC50, nM) |
| This compound | Nucleotide Analog | Pan-genotypic activity reported[1] | ~10-fold more potent than 2'-MeG[2] | Pan-genotypic[1] |
| Sofosbuvir | Nucleotide Analog | 62 (median)[3][4] | 102 (median)[3][4] | GT2a: 29 (median), GT3a: 81 (median), GT4: 130 (mean)[3][4][5] |
| Mericitabine | Nucleoside Analog | Activity across all genotypes reported[6] | Activity across all genotypes reported[6] | Pan-genotypic activity demonstrated[6] |
| Dasabuvir | Non-Nucleoside | 7.7[7][8] | 1.8[7][8] | Primarily active against genotype 1[9] |
| Setrobuvir | Non-Nucleoside | Activity against genotype 1 reported[10] | More potent against 1b than 1a[10] | Primarily active against genotype 1[11] |
Table 2: Comparative In Vitro Potency (IC50) of HCV Polymerase Inhibitors in Enzymatic Assays
| Inhibitor | Class | HCV Genotype 1a (IC50, nM) | HCV Genotype 1b (IC50, nM) |
| This compound | Nucleotide Analog | 0.31 µM (genotype not specified) | 0.31 µM (genotype not specified) |
| Sofosbuvir (active form GS-461203) | Nucleotide Analog | - | 0.7 - 2.6 µM (across GT1b, 2a, 3a, 4a)[3] |
| Dasabuvir | Non-Nucleoside | 2.2 - 10.7[7][8] | 2.2 - 10.7[7][8] |
Note: Direct comparison of potencies between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter-Based)
This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) containing an HCV subgenomic replicon. The replicon RNA encodes the HCV nonstructural proteins required for replication, along with a reporter gene, typically firefly or Renilla luciferase. Inhibition of replication leads to a decrease in luciferase activity.
Detailed Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 to maintain selection for the replicon.
-
Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Procedure:
-
Seed the replicon-containing cells into 96-well plates.
-
After cell attachment, treat the cells with the serially diluted compounds. Include appropriate controls (vehicle-treated cells for 0% inhibition and a known inhibitor for 100% inhibition).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
-
Luciferase Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic dose-response curve.
-
HCV NS5B Polymerase Enzymatic Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.
Detailed Methodology:
-
Reaction Components:
-
Enzyme: Purified recombinant HCV NS5B polymerase.
-
Template/Primer: A homopolymeric template such as poly(A) and an oligo(U) primer, or a heteropolymeric RNA template.
-
Substrate: A mixture of ribonucleoside triphosphates (NTPs), including a radiolabeled or biotinylated NTP (e.g., [α-³²P]UTP or Biotin-UTP) for detection.
-
Inhibitor: The test compound at various concentrations.
-
Reaction Buffer: A buffer containing Tris-HCl, MgCl₂, DTT, and other necessary components for optimal enzyme activity.
-
-
Assay Procedure:
-
In a microplate, combine the reaction buffer, template/primer, non-labeled NTPs, and the test inhibitor.
-
Initiate the reaction by adding the NS5B polymerase and the labeled NTP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Detection of RNA Synthesis:
-
Stop the reaction by adding EDTA or a strong denaturant.
-
Capture the newly synthesized RNA onto a filter membrane (for radiolabeled NTPs) or a streptavidin-coated plate (for biotinylated NTPs).
-
Wash away unincorporated NTPs.
-
-
Signal Quantification:
-
Quantify the amount of incorporated labeled NTP using a scintillation counter (for radioactivity) or a colorimetric/chemiluminescent substrate for streptavidin-HRP (for biotin).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of polymerase activity for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of paritaprevir/ritonavir/ombitasvir plus dasabuvir in the treatment of chronic hepatitis C virus genotype 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of setrobuvir, an orally administered hepatitis C virus non-nucleoside analogue inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
IDX184: A High Genetic Barrier to Resistance in HCV NS5B Polymerase Inhibition
For researchers and drug development professionals combatting the hepatitis C virus (HCV), the emergence of drug resistance is a primary obstacle. IDX184, a liver-targeted nucleotide prodrug of 2'-methylguanosine, has demonstrated a promisingly high genetic barrier to resistance. This guide provides an objective comparison of this compound's resistance profile with other key HCV NS5B polymerase inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Resistance Profiles
The genetic barrier to resistance of an antiviral drug is a critical determinant of its long-term efficacy. For HCV NS5B polymerase inhibitors, this is often quantified by the fold-change in the half-maximal effective concentration (EC50) required to inhibit viral replication in the presence of specific amino acid substitutions in the polymerase.
Nucleoside inhibitors (NIs) like this compound and sofosbuvir (B1194449) target the highly conserved active site of the NS5B polymerase. This mechanism generally results in a higher barrier to resistance compared to non-nucleoside inhibitors (NNIs), which bind to more variable allosteric sites.
A key mutation, S282T, is a hallmark of resistance to many 2'-C-methyl ribonucleoside inhibitors. Notably, in clinical studies involving this compound, the S282T mutation was not detected in treated patients, suggesting a high barrier to the development of this common resistance pathway.[1] In contrast, for sofosbuvir, the S282T mutation has been shown to confer a 2- to 19-fold increase in EC50.[2] In vitro studies with INX-08189, a compound structurally related to this compound, demonstrated that the S282T mutation resulted in an approximately 10-fold decrease in sensitivity.
Non-nucleoside inhibitors, such as dasabuvir, exhibit a different resistance profile, with mutations like C316Y, M414T, and Y448H significantly reducing their efficacy.
| Inhibitor Class | Drug | Key Resistance Mutation(s) | Fold-Change in EC50 (in vitro) |
| Nucleoside Inhibitor (NI) | This compound | S282T not detected in clinical trials | ~10 (for related compound INX-08189 with S282T) |
| Nucleoside Inhibitor (NI) | Sofosbuvir | S282T | 2 - 19 |
| Non-Nucleoside Inhibitor (NNI) | Dasabuvir | C316Y, M414T, Y448H, S556G | Variable, can be >100 [3] |
Experimental Protocols
The in vitro resistance profile of HCV inhibitors is primarily determined using the HCV replicon assay. This cell-based assay allows for the quantification of viral RNA replication and the selection of drug-resistant variants.
HCV Replicon-Based Resistance Assay (Luciferase Reporter)
This protocol outlines the key steps for determining the EC50 of an antiviral compound and for selecting and characterizing resistant HCV replicons.
1. Cell Lines and Replicons:
- Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) that are highly permissive for HCV replication are used.
- Cells are stably transfected with a subgenomic HCV replicon construct. This construct typically contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication, a selectable marker (e.g., neomycin phosphotransferase, neo), and a reporter gene (e.g., firefly or Renilla luciferase).
2. Determination of EC50:
- Plate stable replicon cells in 96-well plates.
- Treat the cells with a serial dilution of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
- Incubate the plates for a defined period (e.g., 48-72 hours).
- Measure the reporter gene activity (luciferase signal) using a luminometer.
- Calculate the EC50 value, which is the drug concentration that reduces the reporter signal by 50% compared to the vehicle control.
3. In Vitro Selection of Resistant Colonies:
- Plate stable replicon cells at a low density in the presence of the selective agent G418.
- Add the test compound at a concentration that inhibits replication (e.g., 5-10 times the EC50).
- Incubate the plates for 3-4 weeks, replacing the medium with fresh drug and G418 every 3-4 days.
- Resistant colonies that survive and proliferate are isolated and expanded.
4. Genotypic and Phenotypic Analysis of Resistant Clones:
- Genotypic Analysis: Extract total RNA from the resistant cell clones. Amplify the NS5B coding region using RT-PCR and sequence the PCR product to identify mutations.
- Phenotypic Analysis: Determine the EC50 of the test compound against the resistant clones using the luciferase-based assay described in step 2. The fold-change in EC50 is calculated by dividing the EC50 for the resistant clone by the EC50 for the wild-type replicon.
Visualizing the Advantage of a High Genetic Barrier
The following diagrams illustrate the experimental workflow for determining resistance and the strategic advantage of a high genetic barrier to resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of IDX184 in Hepatitis C Therapy
IDX184, a liver-targeted phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine (2'-MeG), is a potent nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its mechanism of action, targeting the highly conserved active site of the polymerase, suggests a high barrier to resistance and broad genotypic activity. This guide provides a comparative overview of the cross-resistance profile of this compound against other antiviral agents, supported by available experimental data and detailed methodologies.
High Barrier to Resistance in Clinical and In Vitro Studies
Clinical investigations of this compound have consistently demonstrated a high barrier to the development of resistance. In short-term monotherapy studies, no resistance-associated substitutions (RASs) for this compound were detected in patients.[1][2] This clinical observation is supported by in vitro studies which indicate that combining this compound's active metabolite with other classes of anti-HCV agents, such as non-nucleoside inhibitors (NNIs) or protease inhibitors, effectively suppresses the emergence of resistant variants.[3]
The S282T Substitution: A Key Marker for Resistance to 2'-C-Methyl Nucleosides
While this compound itself has not been extensively profiled for cross-resistance in vitro, studies on structurally similar 2'-C-methyl ribonucleoside analogs provide critical insights. The primary resistance-associated substitution for this class of inhibitors is S282T in the NS5B polymerase. This substitution has been shown to confer reduced susceptibility to these compounds.
For instance, in vitro resistance studies with INX-08189, another phosphoramidate prodrug of 2'-MeGTP, demonstrated that the S282T mutation in the NS5B gene resulted in an approximately 10-fold decrease in sensitivity.[3] Despite this reduction, complete inhibition of the S282T mutant replicon could still be achieved at higher concentrations of the inhibitor.[3] The S282T substitution was not detected as a pre-existing variant or post-treatment in clinical studies of this compound.[1][4]
Inferred Cross-Resistance Profile
Based on the known resistance profile of the 2'-C-methyl nucleoside class of inhibitors, a potential cross-resistance pattern for this compound can be inferred. It is anticipated that HCV variants harboring the S282T substitution would exhibit reduced susceptibility to this compound. Conversely, this compound is expected to retain full activity against replicons with resistance-associated substitutions to other classes of NS5B inhibitors that bind to different allosteric sites, as well as against protease and NS5A inhibitor-resistant variants.
Comparative Antiviral Activity Data
The following table summarizes the activity of various HCV NS5B polymerase inhibitors against wild-type and S282T mutant replicons, providing a basis for understanding potential cross-resistance with this compound.
| Antiviral Agent | Class | Target Site | Wild-Type Replicon EC50 (nM) | S282T Mutant Replicon EC50 (nM) | Fold Change in EC50 |
| 2'-C-MeGTP (active form of this compound) | Nucleoside Inhibitor | NS5B Catalytic Site | - | - | ~10 (inferred) |
| Sofosbuvir | Nucleoside Inhibitor | NS5B Catalytic Site | Potent | ~2 to 18-fold increase | 2-18 |
| Mericitabine | Nucleoside Inhibitor | NS5B Catalytic Site | Potent | ~2 to 9-fold increase | 2-9 |
| Setrobuvir | Non-Nucleoside Inhibitor | NS5B Palm Site I | Potent | No significant change | ~1 |
| Dasabuvir | Non-Nucleoside Inhibitor | NS5B Palm Site II | Potent | No significant change | ~1 |
| Beclabuvir | Non-Nucleoside Inhibitor | NS5B Thumb Site I | Potent | No significant change | ~1 |
| Lomibuvir | Non-Nucleoside Inhibitor | NS5B Thumb Site II | Potent | No significant change | ~1 |
Note: Specific EC50 values for this compound against S282T mutants are not publicly available. The ~10-fold change is inferred from data on the similar compound INX-08189.
Experimental Protocols
The generation and characterization of drug-resistant HCV replicons are fundamental to assessing cross-resistance. The following protocols outline the standard methodologies employed in such studies.
Generation of Drug-Resistant HCV Replicons
Objective: To select for HCV replicon cell lines that are resistant to a specific antiviral agent.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (neomycin) to maintain the replicon.
-
Drug Selection: The replicon-containing cells are treated with the desired antiviral agent at a concentration equivalent to its EC90.
-
Dose Escalation: The concentration of the antiviral agent is gradually increased in a stepwise manner over several weeks to months. This selective pressure allows for the outgrowth of replicon variants with reduced susceptibility.
-
Colony Isolation: Individual resistant colonies are isolated and expanded to establish stable cell lines.
Phenotypic Analysis of Resistant Replicons
Objective: To determine the 50% effective concentration (EC50) of various antiviral agents against the selected resistant replicon cell lines.
Methodology:
-
Cell Seeding: Resistant replicon cells are seeded in 96-well plates.
-
Drug Titration: A serial dilution of the antiviral compounds to be tested is added to the wells.
-
Incubation: The plates are incubated for 72 hours.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
-
EC50 Calculation: The EC50 value, the concentration of the drug that inhibits 50% of HCV RNA replication, is calculated by non-linear regression analysis of the dose-response curve. The fold-resistance is determined by dividing the EC50 for the resistant replicon by the EC50 for the wild-type replicon.
Genotypic Analysis of Resistant Replicons
Objective: To identify the specific genetic mutations in the HCV genome that confer drug resistance.
Methodology:
-
RNA Extraction and RT-PCR: Total RNA is extracted from the resistant replicon cells, and the HCV NS5B coding region is amplified by RT-PCR.
-
Sequencing: The amplified PCR product is sequenced using standard Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The nucleotide and deduced amino acid sequences of the NS5B gene from the resistant replicons are compared to the wild-type sequence to identify mutations.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in cross-resistance studies.
Conclusion
This compound demonstrates a high barrier to resistance, a characteristic feature of nucleoside inhibitors that target the conserved catalytic site of the HCV NS5B polymerase. While specific cross-resistance data for this compound is limited, the known resistance profile of the 2'-C-methyl nucleoside analog class points to the S282T substitution as the primary determinant of reduced susceptibility. Importantly, this compound is expected to remain fully active against HCV variants resistant to other classes of direct-acting antivirals, making it a valuable component for combination therapies aimed at preventing the emergence of drug resistance. Further in vitro studies are warranted to fully delineate the cross-resistance profile of this compound against a comprehensive panel of NS5B inhibitor-resistant mutants.
References
- 1. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Evolving Landscape of HCV Treatment: A Comparative Analysis of IDX184 and Modern Direct-Acting Antivirals
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of the investigational nucleotide polymerase inhibitor, IDX184, against Hepatitis C Virus (HCV) genotypes, benchmarked against currently approved direct-acting antiviral (DAA) regimens. This document synthesizes available clinical trial data, details experimental methodologies, and illustrates the underlying biological pathways to offer a comprehensive perspective on HCV therapeutic strategies.
Executive Summary
This compound, a liver-targeted nucleotide prodrug of 2'-methylguanosine monophosphate, demonstrated antiviral activity against HCV genotype 1 in early-phase clinical trials. As an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it represented a promising therapeutic avenue. However, its development was discontinued. In contrast, subsequent advancements in DAA therapy have led to the approval of highly effective, pangenotypic regimens that achieve sustained virologic response (SVR) rates exceeding 95% across all major HCV genotypes. This guide presents a data-driven comparison of this compound's preliminary efficacy with the established performance of leading DAA combination therapies, including sofosbuvir-based regimens, glecaprevir (B607649)/pibrentasvir (B610101), and elbasvir (B612244)/grazoprevir (B560101).
Data Presentation: Efficacy Comparison
The following tables summarize the efficacy of this compound against HCV genotype 1 and the SVR rates of selected comparator DAAs across various HCV genotypes. It is important to note that the data for this compound is primarily based on viral load reduction from short-term, early-phase studies, whereas the comparator data reflects SVR12 (undetectable HCV RNA 12 weeks after treatment completion), the established endpoint for HCV cure.
Table 1: Efficacy of this compound in Treatment-Naïve HCV Genotype 1 Patients
| Clinical Trial Phase | Treatment Regimen | Duration | Mean Max. Viral Load Reduction (log10 IU/mL) | Reference |
| Phase I/II (Monotherapy) | This compound 25-100 mg once daily | 3 days | 0.5 - 0.7 | [1][2] |
| Phase IIa (in combination with PegIFN/RBV) | This compound 50-100 mg daily + PegIFN/RBV | 14 days | 2.7 - 4.2 | [3] |
| Phase IIb (in combination with PegIFN/RBV) | This compound 50-100 mg once daily + PegIFN/RBV | 12 weeks | Interim data showed rapid virologic response | [4] |
Table 2: Sustained Virologic Response (SVR12) Rates of Comparator Direct-Acting Antivirals
| Drug Combination | HCV Genotype 1 | HCV Genotype 2 | HCV Genotype 3 | HCV Genotype 4 | HCV Genotype 5 | HCV Genotype 6 | Reference |
| Sofosbuvir (B1194449)/Velpatasvir (B611656) | 95-100% | 100% | 92-96% | 100% | 97% | 100% | [4] |
| Glecaprevir/Pibrentasvir | 97-100% | 96-100% | 83-94% | 100% | 95-96% | 99-100% | [1][5] |
| Elbasvir/Grazoprevir | 92-99% | Not Indicated | Not Indicated | 96-100% | Not Indicated | 80% | [6] |
| Ledipasvir/Sofosbuvir | 96-99% | Not Indicated | Not Indicated | 96-100% | 93% | 100% |
Experimental Protocols
Detailed methodologies for the cited clinical trials are crucial for the interpretation of efficacy data. Below are summaries of the experimental protocols for the key studies.
This compound Clinical Trials
-
Phase I/II Monotherapy Study (NCT00807001) [1]
-
Objective: To evaluate the safety, tolerability, antiviral activity, and pharmacokinetics of this compound as a single agent in treatment-naïve patients with chronic HCV genotype 1 infection.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
-
Patient Population: 41 treatment-naïve adults with chronic HCV genotype 1 infection, with a baseline HCV RNA of ≥5 log10 IU/mL and compensated liver disease.[2]
-
Intervention: Sequential cohorts of 10 patients were randomized (8 active: 2 placebo) to receive this compound at doses of 25, 50, 75, or 100 mg, administered orally once daily for 3 days.[2]
-
Primary Endpoints: Safety and tolerability, and change from baseline in plasma HCV RNA levels.
-
Key Assessments: Plasma HCV RNA levels were quantified at baseline and at various time points during and after treatment. Safety was monitored through adverse event reporting and laboratory tests.
-
-
Phase IIa Combination Therapy Study [3]
-
Objective: To evaluate the safety, tolerability, and antiviral activity of this compound in combination with pegylated interferon alfa-2a (PegIFN) and ribavirin (B1680618) (RBV).
-
Study Design: A randomized, double-blind, placebo-controlled, sequential dose-escalation study.
-
Patient Population: Treatment-naïve patients with HCV genotype 1 infection.
-
Intervention: Patients received a daily dose of this compound (at escalating doses, including 50 mg and 100 mg) or placebo, in combination with PegIFN/RBV for 14 days. This was followed by an additional 14 days of PegIFN/RBV alone.[3]
-
Primary Endpoints: Safety and the proportion of patients with undetectable HCV RNA at day 14.
-
Comparator DAA Pivotal Trials (Summarized Protocols)
-
Sofosbuvir-Based Regimens (e.g., ASTRAL-1, ASTRAL-2, ASTRAL-3 Trials)
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of sofosbuvir and velpatasvir for 12 weeks in patients with HCV genotypes 1-6.
-
Study Design: Randomized, double-blind, placebo-controlled (ASTRAL-1) or open-label, active-comparator (ASTRAL-2, ASTRAL-3) phase 3 trials.
-
Patient Population: Treatment-naïve and treatment-experienced adults with chronic HCV infection across genotypes 1-6, with and without compensated cirrhosis.
-
Intervention: Patients received a fixed-dose combination tablet of sofosbuvir (400 mg) and velpatasvir (100 mg) once daily for 12 weeks. Comparators included placebo or sofosbuvir plus ribavirin.
-
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12).
-
-
Glecaprevir/Pibrentasvir (e.g., ENDURANCE and EXPEDITION Trials)
-
Objective: To assess the efficacy and safety of a fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) for 8 or 12 weeks in patients with HCV genotypes 1-6.
-
Study Design: Phase 3, open-label, multicenter trials.
-
Patient Population: Treatment-naïve and treatment-experienced adults with chronic HCV infection across all major genotypes, with and without compensated cirrhosis.
-
Intervention: Patients received three oral tablets of glecaprevir (100 mg)/pibrentasvir (40 mg) once daily for a duration of 8 or 12 weeks.
-
Primary Endpoint: SVR12.
-
-
Elbasvir/Grazoprevir (e.g., C-EDGE TN Trial) [6]
-
Objective: To evaluate the safety and efficacy of a fixed-dose combination of elbasvir (50 mg) and grazoprevir (100 mg) for 12 weeks in treatment-naïve patients with HCV genotype 1, 4, or 6 infection.
-
Study Design: A randomized, blinded, placebo-controlled phase 3 trial.
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 1, 4, or 6 infection, with or without cirrhosis.
-
Intervention: Patients were randomized to receive either immediate treatment with elbasvir/grazoprevir for 12 weeks or deferred therapy (placebo for 12 weeks followed by active treatment).[6]
-
Primary Endpoint: SVR12.
-
Mandatory Visualization
The following diagrams illustrate the HCV replication cycle and the mechanism of action of NS5B polymerase inhibitors like this compound, as well as a generalized workflow for clinical trials evaluating HCV treatments.
Caption: HCV replication cycle and the mechanism of action of this compound.
Caption: Generalized workflow of a clinical trial for an HCV therapeutic.
References
- 1. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]
- 3. Idenix reports positive interim trial data for hepatitis C drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Absence of S282T Resistance Mutation Challenges IDX184 Treatment: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical data reveals that the hepatitis C virus (HCV) NS5B polymerase inhibitor, IDX184, did not select for the S282T resistance-associated substitution in clinical trials, a notable difference compared to other nucleoside/nucleotide inhibitors. This guide provides a detailed comparison of this compound's resistance profile with other relevant HCV NS5B inhibitors, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound is a liver-targeted nucleotide prodrug of 2'-methylguanosine, designed to inhibit the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Clinical studies of this compound have consistently reported a high barrier to resistance, with no detection of the S282T mutation, a key resistance pathway for some other NS5B inhibitors.
Comparative Resistance Profile of NS5B Inhibitors
The emergence of drug resistance is a significant challenge in the development of antiviral therapies. For HCV NS5B polymerase inhibitors, the S282T substitution is a well-characterized resistance mutation. The table below summarizes the incidence of the S282T mutation with this compound and other notable NS5B inhibitors.
| Drug | Drug Class | Target | S282T Mutation Detected in Clinical Trials | References |
| This compound | Nucleotide Analog | NS5B Polymerase | No | [1],[2] |
| Sofosbuvir | Nucleotide Analog | NS5B Polymerase | Yes (rare) | [3] |
| Mericitabine | Nucleoside Analog | NS5B Polymerase | Yes (rare) |
In-Depth Analysis of Resistance Data
Clinical trials of this compound have shown a lack of detectable resistance mutations, including S282T. In a key study, even in patients who exhibited a poor antiviral response to this compound, clonal sequence analysis of the NS5B region did not reveal any relevant changes from baseline[1]. This suggests a high genetic barrier to resistance for this compound.
In contrast, the S282T mutation is the primary resistance-associated substitution for sofosbuvir, another potent nucleotide analog inhibitor of NS5B. However, the emergence of S282T in sofosbuvir-treated patients is infrequent and is associated with a significant reduction in viral fitness, often leading to the wild-type virus replacing the mutant strain after treatment cessation. Similarly, the S282T variant has been observed in patients treated with mericitabine, although its occurrence is also rare.
The absence of the S282T mutation with this compound treatment highlights a significant differentiating factor among nucleotide-based HCV NS5B inhibitors and underscores its potential for a high barrier to resistance.
Experimental Protocols for Resistance Analysis
The determination of antiviral resistance relies on robust and sensitive molecular techniques. The following protocols are standard methodologies used in clinical trials to assess the emergence of resistance-associated substitutions like S282T.
Genotypic Analysis: NS5B Gene Sequencing
Objective: To identify amino acid substitutions in the HCV NS5B polymerase gene that may confer resistance to antiviral drugs.
Methodology:
-
RNA Extraction: Viral RNA is extracted from patient plasma samples collected at baseline and at various time points during and after treatment.
-
Reverse Transcription and PCR (RT-PCR): The extracted RNA is reverse transcribed to complementary DNA (cDNA). The NS5B region of the HCV genome is then amplified from the cDNA using specific primers. For low viral loads, a nested PCR approach may be employed to increase sensitivity[4][5].
-
Sequencing:
-
Sanger Sequencing (Population and Clonal): This method provides the consensus sequence of the dominant viral population. For more in-depth analysis, especially in cases of treatment failure, clonal sequencing can be performed. This involves cloning the PCR products into vectors and sequencing multiple individual clones to identify minor viral variants[6][7].
-
Next-Generation Sequencing (NGS): NGS, or deep sequencing, allows for the detection of low-frequency variants (as low as 1%) within the viral quasispecies, providing a more comprehensive view of the resistance landscape[8][9][10].
-
-
Sequence Analysis: The obtained nucleotide sequences are translated into amino acid sequences and compared to a wild-type reference sequence to identify any substitutions.
Phenotypic Analysis
Objective: To determine the level of resistance conferred by specific viral mutations to an antiviral drug.
Methodology:
-
Replicon System: Mutations of interest, such as S282T, are introduced into an HCV replicon, which is a self-replicating portion of the HCV genome.
-
Cell Culture: The replicon is then introduced into a human hepatoma cell line.
-
Drug Susceptibility Testing: The cells containing the replicon are exposed to serial dilutions of the antiviral drug. The drug concentration required to inhibit viral replication by 50% (EC50) is determined.
-
Fold-Change in Resistance: The EC50 value for the mutant replicon is compared to the EC50 value for the wild-type replicon. A significant increase in the EC50 value for the mutant indicates resistance.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the mechanism of action of NS5B inhibitors and the workflow for resistance analysis.
Caption: Mechanism of HCV NS5B polymerase inhibition by this compound.
Caption: Experimental workflow for HCV resistance analysis.
Conclusion
The available data strongly indicate that this compound possesses a high barrier to the development of the S282T resistance mutation in the HCV NS5B polymerase. This characteristic distinguishes it from other nucleotide/nucleoside analog inhibitors where S282T, although rare, is a known resistance pathway. The robust methodologies for genotypic and phenotypic resistance analysis are crucial for the continued development and monitoring of novel direct-acting antivirals for HCV. Further research into the structural and mechanistic basis for this lack of S282T selection could provide valuable insights for the design of future antiviral therapies with improved resistance profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resistance analysis in patients with genotype 1-6 HCV infection treated with sofosbuvir/velpatasvir in the phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of NS5B Resistance-Associated Mutations in Hepatitis C Virus Circulating in Treatment Naïve Vietnamese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 10. monogrambio.labcorp.com [monogrambio.labcorp.com]
Safety Operating Guide
Navigating the Disposal of IDX184: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel antiviral therapies, the proper handling and disposal of investigational compounds like IDX184 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound may not be publicly available, established guidelines for the disposal of investigational drugs and potentially hazardous pharmaceutical waste provide a comprehensive framework for its safe management. This guide offers essential, step-by-step information to ensure the proper disposal of this compound, thereby building a foundation of trust and safety in your laboratory operations.
Understanding Pharmaceutical Waste Classification
All investigational new drugs should be handled as potentially hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for classifying hazardous waste. Pharmaceutical waste is a complex stream, and it is the responsibility of the waste generator to make a final determination.[1] For a compound like this compound, a nucleoside analog, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to determine its classification. The following table summarizes general classifications of pharmaceutical waste.
| Waste Classification | Description | Examples | Disposal Considerations |
| RCRA Hazardous Waste | Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA. | Certain chemotherapy agents, solvents, some unused medications. | Must be segregated, labeled as hazardous waste, and disposed of through a licensed hazardous waste vendor.[2] |
| Non-RCRA Hazardous Waste (State-Regulated) | Not federally regulated as hazardous but regulated by some states. | Varies by state; may include specific pharmaceuticals. | Follow state-specific guidelines; often requires incineration. |
| Non-Hazardous Pharmaceutical Waste | Does not meet the criteria for hazardous waste. | Most over-the-counter medications, vitamins. | Can often be disposed of in a dedicated pharmaceutical waste container for incineration.[3] |
| Trace Chemotherapy Waste | Items contaminated with small amounts of chemotherapy drugs. | Empty vials, syringes, IV bags, contaminated PPE. | Segregate into designated yellow sharps or waste containers for incineration. |
| Controlled Substances (DEA-Regulated) | Drugs regulated by the Drug Enforcement Administration. | Opioids, benzodiazepines. | Requires specific DEA-compliant disposal procedures, often involving a reverse distributor.[3] |
Experimental Protocol for the Disposal of this compound
The following protocol outlines the general steps for the proper disposal of this compound in a research laboratory setting. This procedure should be adapted to comply with your institution's specific policies and in consultation with your EHS department.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
2. Waste Characterization:
-
In the absence of a specific SDS, treat this compound as a potentially hazardous chemical.
-
Consult with your institution's EHS department to determine if this compound or its solvents meet the criteria for RCRA hazardous waste.
3. Segregation at the Point of Generation:
-
Do not mix this compound waste with other waste streams.[4]
-
Use a designated and compatible waste container for all this compound-contaminated materials.[5][6]
-
Solid Waste: Place unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, wipes), and contaminated PPE into a designated, leak-proof container lined with a plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container. Do not dispose of liquid this compound waste down the drain.[6]
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes, glass vials) must be placed in a designated, puncture-resistant sharps container.[6]
4. Container Labeling:
-
All waste containers must be clearly labeled.
-
Attach a "Hazardous Waste" label, as provided by your EHS department, to each container.[5]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents) with their concentrations.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the Principal Investigator or responsible researcher.
-
The specific hazard characteristics (e.g., "Toxic," "Handle with Care").
-
5. Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be in a secure, low-traffic area and away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.
6. Disposal Request and Pickup:
-
Once a waste container is full or has reached its accumulation time limit, submit a chemical waste pickup request to your institution's EHS department.
-
EHS personnel will collect the waste and ensure it is transported to a licensed hazardous waste disposal facility for proper treatment, typically incineration.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. floridadep.gov [floridadep.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Infectious Waste and How to Properly Dispose of It [gaiaca.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Safeguarding Research: A Comprehensive Guide to Handling IDX184
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling investigational compounds like IDX184. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices. The following procedural guidance is based on established safety protocols for handling potent antiviral nucleoside analogs and investigational new drugs.
This compound is an investigational liver-targeted prodrug of 2'-C-Methylguanosine, an inhibitor of the hepatitis C virus (HCV) polymerase.[1][2] While clinical studies have indicated a generally favorable safety profile in human subjects, occupational exposure to the pure, concentrated compound in a laboratory setting requires stringent safety measures.[1][2][3][4] As a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach, treating it as a potentially hazardous compound, is recommended. This guidance is informed by the safety data for its parent compound, 2'-C-Methylguanosine, and general best practices for handling investigational antiviral agents.[2][5]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize the risk of exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed and disposed of as contaminated waste immediately after handling the compound. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the body from splashes and aerosol contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization (e.g., weighing, preparing solutions), a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of aerosolized particles of the antiviral agent. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols. |
| Foot Protection | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Handling this compound
All manipulations of this compound, particularly of the powdered form, must be conducted within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to provide personnel, product, and environmental protection.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required personal protective equipment as specified in the table above.
-
Prepare the Class II Biosafety Cabinet or fume hood by ensuring it is certified and functioning correctly. Decontaminate the work surface.
-
Carefully weigh the required amount of this compound powder on a tared weigh boat within the containment unit.
-
Solubilize the compound in the desired solvent, ensuring the container is capped and sealed.
-
-
Experimentation:
-
Perform all experimental procedures involving this compound within the designated containment area.
-
Avoid any direct contact with the compound. Use appropriate laboratory equipment for all transfers and manipulations.
-
-
Cleanup and Decontamination:
-
Following the completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound. A validated disinfectant or a 10% bleach solution followed by 70% ethanol (B145695) is recommended.
-
All disposable materials, including gloves, gowns, and weigh boats, should be considered contaminated waste.
-
Disposal Plan
The disposal of this compound and all associated contaminated materials must be handled with care to prevent environmental contamination and potential exposure to personnel. As an investigational drug, it is prudent to manage its waste as hazardous.[6][7]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant hazardous waste bags. | All disposable PPE, weigh boats, and other contaminated solid materials should be placed in these bags. The bags should then be sent for incineration through a certified hazardous waste disposal service. |
| Liquid Waste | Labeled, sealed, and leak-proof hazardous waste containers. | Unused solutions of this compound and contaminated solvents should be collected in these containers for incineration by a licensed hazardous waste management company. |
| Sharps | Puncture-resistant sharps containers. | Needles, syringes, and other contaminated sharps must be placed in designated sharps containers for incineration. |
Emergency Procedures
Spill Response:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: Evacuate the immediate area of the spill.
-
Secure: Secure the area and prevent entry.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an approved spill kit. For powdered spills, gently cover with a damp paper towel to avoid aerosolization before applying absorbent materials.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personnel exposure, seek immediate medical attention and report the incident to the appropriate institutional authorities. Provide the medical personnel with as much information as possible about the compound.
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with handling the investigational antiviral compound this compound, ensuring a safe and productive research environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 3. fishersci.com [fishersci.com]
- 4. biorxiv.org [biorxiv.org]
- 5. 2′-C-Methylguanosine [sigmaaldrich.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
